Lys-CoA TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H54F3N10O21P3S |
|---|---|
Molecular Weight |
1108.8 g/mol |
IUPAC Name |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1 |
InChI Key |
SGCAYGMHHNOYEY-JPBLFTSTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor
An In-depth Technical Guide to Lys-CoA TFA: A Selective p300 Histone Acetyltransferase Inhibitor
This technical guide provides a comprehensive overview of Lys-CoA trifluoroacetate (TFA), a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). We will delve into its mechanism of action, inhibitory profile, detailed experimental protocols, and applications as a critical research tool in epigenetics and drug discovery.
Introduction: The Role of p300 and the Need for Selective Inhibitors
The E1A-binding protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are master transcriptional co-activators. They play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair[1][2]. A key function of p300/CBP is their intrinsic histone acetyltransferase (HAT) activity. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins, p300 neutralizes the positive charge, leading to a more relaxed chromatin structure[3][4]. This "open" chromatin state generally facilitates gene transcription.
Given the central role of p300 in gene regulation, its dysregulation is implicated in numerous diseases, most notably cancer[5][6]. This has made p300 a compelling therapeutic target. The development of potent and selective inhibitors is crucial to dissecting its specific biological functions and for validating its therapeutic potential. Lys-CoA has emerged as a benchmark selective inhibitor for these purposes[7].
Mechanism of Action: A Bisubstrate Analog Exploiting a "Hit-and-Run" Mechanism
Unlike many other histone acetyltransferases that follow a classic ternary complex mechanism, p300 employs a distinct Theorell-Chance , or "hit-and-run," catalytic mechanism[3][4][8]. In this model, p300 first forms a stable, high-affinity complex with its cofactor, acetyl-CoA. Subsequently, the lysine-containing protein substrate transiently associates with the enzyme's active site, receives the acetyl group, and then rapidly dissociates[1][9].
Lys-CoA is a synthetic bisubstrate analog , ingeniously designed to mimic both substrates involved in the acetylation reaction. It consists of a lysine moiety covalently linked to a coenzyme A molecule[3]. This dual nature allows it to occupy both the acetyl-CoA binding tunnel and the lysine substrate binding pocket within the p300 active site simultaneously[3]. The crystal structure of the p300 HAT domain in complex with Lys-CoA confirms this binding mode, revealing extensive interactions that stabilize the complex and effectively block the binding of both natural substrates[5][10]. This potent and specific interaction makes Lys-CoA a powerful inhibitor of p300's catalytic activity.
Caption: p300 catalytic cycle and Lys-CoA inhibition mechanism.
Quantitative Data: Inhibitory Profile and Selectivity
This compound is characterized by its high potency against p300 and remarkable selectivity over other HAT families, such as the GNAT superfamily member PCAF (p300/CBP-associated factor). This selectivity is a direct consequence of the differences in catalytic mechanisms and active site architecture between these enzymes[11].
| Compound | Target Enzyme | IC50 Value | Selectivity vs. PCAF | Reference(s) |
| This compound | p300 | 50 - 500 nM | >100-fold | [11][12][13][14][] |
| This compound | PCAF | ~200 µM | - | [11][12][16] |
| H3-CoA-20 | p300 | ~200 µM | - | [11] |
| H3-CoA-20 | PCAF | ~300 nM | >600-fold vs. p300 | [11] |
Table 1: Comparative inhibitory activity of this compound and H3-CoA-20.
This high degree of selectivity makes Lys-CoA an invaluable tool for distinguishing the specific cellular functions of p300 from those of PCAF[11]. Functionally, this potent inhibition of HAT activity translates into the suppression of p300-dependent transcriptional activation, both in vitro and in cellular systems when using cell-permeable analogs[6][12].
Experimental Protocols
Rigorous biochemical and cellular assays are essential for characterizing HAT inhibitors. Below are detailed methodologies for key experiments involving Lys-CoA.
This is a direct and sensitive "gold standard" method to quantify the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Inhibitor Pre-incubation: Add recombinant human p300 enzyme to the buffer. Add varying concentrations of this compound (or DMSO as a vehicle control). Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrates: a histone peptide (e.g., H3 or H4 peptide) or core histones, and [¹⁴C]-acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with carbonate-bicarbonate buffer (pH 9.2) to remove unincorporated [¹⁴C]-acetyl-CoA.
-
Quantification: Measure the retained radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the HAT activity.
-
Data Analysis: Calculate the percent inhibition for each Lys-CoA concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases: Implications for histone acetyltransferase evolution and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 6. researchgate.net [researchgate.net]
- 7. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorbyt.com [biorbyt.com]
- 13. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 16. Lys-CoA (5103) by Tocris, Part of Bio-Techne [bio-techne.com]
The Role of Lys-CoA TFA in Elucidating Transcriptional Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional activation is a fundamental cellular process tightly regulated by a symphony of proteins, including coactivators that possess histone acetyltransferase (HAT) activity. Among these, the E1A-associated protein p300 (p300) and its close homolog, CREB-binding protein (CBP), are critical players. They function as master integrators of diverse signaling pathways, acetylating histones and other transcription factors to create a chromatin environment conducive to gene expression. The study of these processes has been significantly advanced by the development of specific chemical probes. This technical guide focuses on Lys-CoA TFA, a potent and selective inhibitor of p300 HAT activity, and its application in dissecting the mechanisms of transcriptional activation.
This compound is a synthetic bisubstrate analog that mimics both lysine and acetyl-CoA, the two substrates of p300. Its trifluoroacetate (TFA) salt form enhances solubility and stability. By competitively inhibiting the HAT activity of p300, this compound serves as an invaluable tool to probe the functional consequences of p300-mediated acetylation in a variety of biological contexts, from in vitro biochemical assays to cellular models of gene regulation.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound as a p300 inhibitor have been quantified in several studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Enzyme | Value | Reference |
| IC50 | p300 | 50-500 nM | [1][2][3][4][5] |
| IC50 | PCAF | ~200 µM | [1][2][3][4][5] |
| Selectivity (PCAF/p300) | >100-fold | [1][2][3][4][5] |
Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) demonstrates the high potency of this compound for p300 and its significant selectivity over another histone acetyltransferase, PCAF.
Signaling Pathway of p300-Mediated Transcriptional Activation and its Inhibition by this compound
The central role of p300 in transcriptional activation involves its recruitment to gene promoters by sequence-specific transcription factors. Once recruited, p300 acetylates lysine residues on histone tails, which neutralizes their positive charge and weakens their interaction with DNA. This "opening" of the chromatin structure allows for the assembly of the basal transcription machinery and initiation of transcription. This compound directly interferes with this process by blocking the catalytic activity of p300.
Figure 1: p300 Signaling Pathway in Transcriptional Activation. External signals lead to the activation of transcription factors, which then recruit p300 to the chromatin. p300 acetylates histones, leading to chromatin relaxation and recruitment of the transcription machinery, resulting in gene expression. This compound inhibits the acetyltransferase activity of p300, thereby blocking this cascade.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study transcriptional activation.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of p300 and the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound for p300 HAT activity.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA (radiolabeled) or unlabeled Acetyl-CoA
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation vials and scintillation fluid (for radioactive assay)
-
Filter paper (e.g., P81 phosphocellulose)
-
Wash buffers (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Microplate reader (for colorimetric or fluorescent assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing HAT assay buffer, histone peptide substrate, and varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add recombinant p300 to each reaction and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding [³H]-Acetyl-CoA. Incubate for 15-30 minutes at 30°C.
-
Stopping the Reaction: Spot a portion of each reaction mixture onto P81 filter paper to stop the reaction.
-
Washing: Wash the filter papers multiple times with wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of p300 activity against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.
Alternative Detection: For non-radioactive assays, use an antibody that specifically recognizes acetylated histone peptides in an ELISA or Western blot format.
Figure 2: Workflow for an In Vitro HAT Assay. This diagram outlines the key steps in performing a radioactive filter-binding assay to measure p300 HAT activity and its inhibition by this compound.
In Vitro Transcription Assay
This assay reconstitutes the basic process of transcription in a test tube to directly assess the impact of p300 inhibition on gene expression from a chromatin template.
Objective: To determine if this compound inhibits p300-dependent transcriptional activation from a chromatinized DNA template.
Materials:
-
Linearized DNA template containing a promoter of interest (e.g., driving a reporter gene) and a G-less cassette.
-
Core histones for chromatin assembly.
-
Transcriptional activator protein that recruits p300 (e.g., Gal4-VP16 or pCREB/Tax).
-
Recombinant human p300.
-
Nuclear extract (as a source of general transcription factors and RNA polymerase II).
-
This compound.
-
Acetyl-CoA.
-
Ribonucleotides (ATP, CTP, GTP) and [α-³²P]-UTP.
-
Transcription buffer (e.g., containing HEPES, MgCl₂, KCl, DTT).
-
RNA purification reagents.
-
Polyacrylamide gel for electrophoresis.
Procedure:
-
Chromatin Assembly: Assemble chromatin on the DNA template using purified core histones.
-
Activator Binding: Incubate the chromatin template with the transcriptional activator to allow for its binding to the promoter.
-
p300 Recruitment and Inhibition: Add recombinant p300 to the reaction. In parallel reactions, include different concentrations of this compound or a vehicle control. Pre-incubate to allow p300 to be recruited and for the inhibitor to act.
-
Acetylation Reaction: Add acetyl-CoA to allow for histone acetylation.
-
Transcription Initiation: Add nuclear extract and the ribonucleotide mix (including [α-³²P]-UTP) to initiate transcription. Incubate for 30-60 minutes at 30°C.
-
RNA Purification: Stop the reaction and purify the radiolabeled RNA transcripts.
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.
-
Quantification: Quantify the intensity of the transcript bands to determine the level of transcription in the presence and absence of this compound.
Figure 3: Workflow for an In Vitro Transcription Assay. This diagram illustrates the sequential steps for assessing the effect of this compound on p300-dependent transcription from a chromatin template.
Cellular Reporter Gene Assay
This cell-based assay measures the activity of a specific signaling pathway or the transcriptional activity from a particular promoter in response to p300 inhibition.
Objective: To investigate the effect of this compound on the transcriptional activation of a target gene in a cellular context.
Materials:
-
Mammalian cell line of interest.
-
Reporter plasmid containing a promoter responsive to a p300-dependent transcription factor, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Expression plasmid for the transcription factor of interest (if not endogenously expressed at sufficient levels).
-
Transfection reagent.
-
This compound (Note: cell permeability of this compound can be a limitation; microinjection or the use of cell-permeable derivatives may be necessary).
-
Cell lysis buffer.
-
Reagents for the reporter gene assay (e.g., luciferase substrate).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Plate cells and transfect them with the reporter plasmid and, if necessary, the transcription factor expression plasmid.
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control. If the reporter is inducible, add the appropriate stimulus.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells and lyse them to release the cellular contents, including the reporter protein.
-
Reporter Assay: Perform the reporter gene assay on the cell lysates according to the manufacturer's instructions. For a luciferase reporter, this involves adding the luciferase substrate and measuring the resulting luminescence.
-
Data Normalization: To control for transfection efficiency, co-transfect a control reporter plasmid (e.g., expressing Renilla luciferase) and normalize the experimental reporter activity to the control reporter activity.
-
Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine its effect on transcriptional activation in cells.
Conclusion
This compound is a powerful and selective chemical probe for studying the role of p300 histone acetyltransferase in transcriptional activation. Its high potency and selectivity make it an ideal tool for a range of experimental systems, from purified protein assays to cellular studies. By employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to dissect the intricate mechanisms of gene regulation, identify novel therapeutic targets, and advance our understanding of the epigenetic control of cellular processes. The quantitative data and pathway diagrams provided herein offer a solid foundation for the design and interpretation of these crucial experiments.
References
- 1. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p300 histone acetyltransferase activity in palate mesenchyme cells attenuates Wnt signaling via aberrant E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription coactivator p300 promotes inflammation by enhancing p65 subunit activation in type 2 diabetes nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Function of p300 HAT with Lys-CoA TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of the p300 histone acetyltransferase (HAT) and its inhibition by Lys-CoA TFA, a potent and selective chemical probe. We will delve into the mechanism of action, provide detailed experimental protocols for studying this interaction, and present key quantitative data. This document aims to serve as a comprehensive resource for researchers in epigenetics, oncology, and drug discovery.
Introduction to p300 and this compound
The E1A binding protein p300 (also known as EP300 or KAT3B) and its close homolog CBP (CREB-binding protein) are crucial transcriptional co-activators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone proteins, primarily on lysine residues within their N-terminal tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.[3] Beyond histones, p300 acetylates a multitude of non-histone proteins, including transcription factors like p53, thereby regulating a wide array of cellular processes such as cell cycle progression, differentiation, DNA repair, and apoptosis.[3] Given its central role in gene regulation, the dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3]
This compound is a synthetic, potent, and selective inhibitor of p300 HAT activity.[4][5][6][7] It is a bi-substrate analog, designed to mimic both the acetyl-CoA cofactor and the lysine-containing substrate of the acetyltransferase reaction.[2] This dual recognition confers high affinity and selectivity for p300.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against p300 and its selectivity over other HAT enzymes have been quantified in various studies. The following table summarizes the key inhibitory constants.
| Enzyme | Inhibitor | IC50 | Ki | Selectivity |
| p300 | This compound | 50-500 nM[4][5][6][7][8][9] | ~20 nM | >100-fold vs. PCAF |
| PCAF | This compound | 200 µM[4][5][6][7][9] | Not Reported |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Mechanism of p300 Inhibition by this compound
This compound acts as a competitive inhibitor of p300 with respect to acetyl-CoA.[10] Structural studies, including X-ray crystallography, have revealed that Lys-CoA binds to the active site of the p300 HAT domain, occupying the binding pockets for both acetyl-CoA and the lysine substrate.[11][12] The p300 HAT domain possesses a unique, long L1 loop that interacts with the Lys-CoA inhibitor, contributing to its effective binding. The substrate-binding pockets of p300 are shallower and more acidic compared to other HATs like Gcn5, which contributes to the selective binding of the basic lysine portion of Lys-CoA.
Biochemical studies have shown that p300 follows a "hit-and-run" or Theorell-Chance catalytic mechanism.[11][12] In this model, acetyl-CoA binds first to the enzyme, followed by a transient interaction with the histone substrate, during which the acetyl group is transferred. The acetylated histone then rapidly dissociates, and the release of CoA is the rate-limiting step. Lys-CoA's potent inhibition is, in part, due to its high affinity for the acetyl-CoA binding site.
Figure 1: Mechanism of p300 HAT inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of p300 and its inhibition by this compound.
In Vitro p300 HAT Activity Assay (Radioactive Filter Binding Assay)
This assay measures the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[¹⁴C]-acetyl-CoA
-
This compound or other inhibitors
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 µM), and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of unlabeled acetyl-CoA and [¹⁴C]-acetyl-CoA (e.g., to a final concentration of 20 µM).
-
Incubate the reaction at 30°C for a time within the linear range of the enzyme activity (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper three times with wash buffer to remove unincorporated [¹⁴C]-acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Figure 2: Workflow for a radioactive p300 HAT assay.
In Vitro Transcription Assay with Chromatin Templates
This assay assesses the ability of p300 to facilitate transcription from a chromatinized DNA template and the inhibitory effect of this compound.[2]
Materials:
-
DNA template with a promoter (e.g., containing Gal4 binding sites)
-
Recombinant core histones
-
Chromatin assembly factors (e.g., ACF)
-
Gal4-VP16 activator protein
-
Recombinant p300
-
This compound
-
Acetyl-CoA
-
Nuclear extract (as a source of general transcription factors and RNA Polymerase II)
-
NTPs (ATP, CTP, GTP, UTP)
-
RNA purification kit
-
Reverse transcriptase and primers for RT-qPCR
Procedure:
-
Assemble chromatin by incubating the DNA template with core histones and chromatin assembly factors.
-
Incubate the assembled chromatin with the Gal4-VP16 activator for 20 minutes at 30°C.[2]
-
Add recombinant p300 (pre-incubated with either vehicle or this compound for 20 minutes at 4°C) and acetyl-CoA.[2]
-
Initiate transcription by adding nuclear extract and NTPs.
-
Incubate the transcription reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and purify the resulting RNA.
-
Quantify the transcript levels using RT-qPCR.
-
Compare the transcript levels in the presence and absence of this compound to determine its effect on p300-dependent transcription.
Cell-Based Histone Acetylation Assay (Western Blot)
This method is used to determine the effect of this compound on global histone acetylation levels in cultured cells.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Signaling Pathways and Downstream Effects
p300 is a central node in numerous signaling pathways that control gene expression. By acetylating histones at gene promoters and enhancers, as well as acetylating transcription factors themselves, p300 activates transcription. Inhibition of p300 by this compound can therefore have profound effects on these pathways, leading to the downregulation of genes involved in cell proliferation, survival, and other critical cellular functions. This makes p300 inhibitors like this compound valuable tools for studying these pathways and as potential therapeutic agents.
Figure 3: A simplified signaling pathway illustrating the role of p300 and the point of inhibition by this compound.
Conclusion
This compound is an invaluable tool for the study of p300 HAT function. Its high potency and selectivity allow for the precise dissection of p300's role in various biological processes. The experimental protocols detailed in this guide provide a framework for investigating the enzymatic activity of p300, its role in transcription, and the cellular consequences of its inhibition. A thorough understanding of the interaction between p300 and inhibitors like this compound is critical for the development of novel epigenetic therapies targeting diseases driven by aberrant acetyltransferase activity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 4. SensoLyte® HAT (p300) Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. SensoLyte® HAT (p300) Assay Kit | ABIN1882470 [antibodies-online.com]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Functional analysis of the p300 acetyltransferase domain: the PHD finger of p300 but not of CBP is dispensable for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lys-CoA TFA on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys-CoA TFA is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), a key enzyme in the epigenetic regulation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effect on histone acetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development who are interested in the therapeutic potential of targeting p300.
Introduction to Histone Acetylation and p300
Histone acetylation is a crucial post-translational modification that plays a fundamental role in regulating chromatin structure and gene transcription. The addition of an acetyl group to lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin conformation. This "euchromatin" state allows for greater accessibility of the transcriptional machinery to the DNA, thereby promoting gene expression.
The enzymatic machinery responsible for this process includes histone acetyltransferases (HATs) and histone deacetylases (HDACs), which add and remove acetyl groups, respectively. The balance between HAT and HDAC activity is critical for maintaining normal cellular function, and its dysregulation is implicated in various diseases, including cancer.
p300, along with its close homolog CBP, is a globally acting HAT that acetylates numerous lysine residues on histones H3 and H4. As a transcriptional co-activator, p300 is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activity has been linked to the development and progression of several types of cancer, making it an attractive target for therapeutic intervention.
This compound: A Selective p300 Inhibitor
This compound is a synthetic bi-substrate analog that acts as a highly selective and potent inhibitor of p300 HAT activity.[1][2] It mimics the binding of both the lysine substrate and the acetyl-CoA cofactor to the active site of p300.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to the histone substrate and a non-competitive inhibitor with respect to acetyl-CoA. By occupying the active site of p300, it prevents the binding of histone tails and the subsequent transfer of an acetyl group from acetyl-CoA. This leads to a reduction in histone acetylation at p300-target sites, resulting in a more condensed chromatin structure and the repression of gene transcription. The selectivity of this compound for p300 over other HATs, such as PCAF, is a key attribute that makes it a valuable tool for studying the specific roles of p300 in cellular processes.[1][2]
The signaling pathway of p300-mediated histone acetylation and its inhibition by this compound is depicted in the following diagram:
Caption: p300-mediated histone acetylation pathway and its inhibition by this compound.
Quantitative Effects of this compound on Histone Acetylation
This compound demonstrates potent and selective inhibition of p300. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Enzyme | Substrate | IC50 | Selectivity vs. PCAF | Reference |
| p300 | Histone H3 | 50-500 nM | >100-fold | [1][2] |
| PCAF | Histone H3 | 200 µM | - | [1][2] |
Experimental Protocols
The following protocols are adapted from established methods for in vitro and cellular histone acetyltransferase assays and can be utilized to study the effects of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant p300 in a test tube setting.
Materials:
-
Recombinant human p300 HAT domain
-
Histone H3 or H4 protein or peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
[³H]-Acetyl-CoA (for radioactive detection) or antibodies for specific acetylated lysine residues (for Western blot detection)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Scintillation counter (for radioactive detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, recombinant p300, and the histone substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding Acetyl-CoA (and a small amount of [³H]-Acetyl-CoA if using radioactive detection).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection of Acetylation:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the acetylated histone lysine of interest (e.g., anti-acetyl-H3K27).
-
Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the levels of histone acetylation in the presence of different concentrations of this compound compared to the vehicle control to determine the IC50 value.
A generalized workflow for an in vitro HAT assay is illustrated below:
Caption: A typical workflow for an in vitro histone acetyltransferase (HAT) assay.
Cellular Histone Acetylation Assay
Due to the likely cell impermeability of this compound, this protocol requires cell permeabilization or the use of a cell-permeable analog.[3]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound or a cell-permeable derivative
-
Cell permeabilization agent (e.g., digitonin) or transfection reagent if using a non-permeable compound
-
Histone extraction buffer
-
Antibodies against specific acetylated histones and total histones
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
For cell-permeable analogs: Treat cells with varying concentrations of the compound for a specified duration.
-
For this compound: Permeabilize cells with a mild detergent like digitonin in the presence of this compound for a short period. Alternatively, introduce the compound into cells using a suitable delivery method.
-
-
Histone Extraction: Harvest the cells and isolate the nuclear fraction. Extract histones using an acid extraction method.
-
Quantification: Determine the protein concentration of the histone extracts.
-
Western Blot Analysis: Separate equal amounts of histone extracts by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against specific acetylated histone marks and total histone H3 (as a loading control).
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels. Compare the levels in treated cells to control cells.
The logical relationship for assessing a HAT inhibitor in a cellular context is outlined below:
Caption: Logical flow of a cellular assay to evaluate a histone acetyltransferase inhibitor.
Conclusion and Future Directions
This compound serves as a powerful research tool for elucidating the specific functions of p300 in health and disease. Its high selectivity allows for the dissection of p300-mediated pathways from those regulated by other HATs. The provided data and protocols offer a foundation for researchers to investigate the impact of p300 inhibition on histone acetylation and downstream cellular processes.
Future research should focus on obtaining more granular quantitative data on the effects of this compound on a wider range of histone acetylation marks. Furthermore, the development of cell-permeable derivatives of this compound will be crucial for advancing our understanding of its therapeutic potential in in vivo models of diseases such as cancer. The continued exploration of selective p300 inhibitors like this compound holds significant promise for the development of novel epigenetic therapies.
References
Investigating Cellular Senescence with Lys-CoA TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP). The histone acetyltransferase p300 has been identified as a key epigenetic driver of the senescent phenotype.[1][2][3] Lys-CoA TFA is a potent and selective inhibitor of p300 histone acetyltransferase (HAT) activity, making it a valuable tool for investigating the role of p300 in cellular senescence and for exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the use of this compound in cellular senescence research, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action: p300 Inhibition and Cellular Senescence
This compound selectively inhibits the catalytic activity of the p300 histone acetyltransferase. p300 plays a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of cellular senescence, p300-mediated acetylation is associated with the activation of gene expression programs that drive and maintain the senescent state.[1][3]
The primary signaling pathways governing cellular senescence are the p53/p21 and p16/Rb pathways.[4] p300 is known to acetylate and activate p53, a key tumor suppressor protein that induces the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[2][5] By inhibiting p300, this compound can be hypothesized to reduce p53 acetylation and its transcriptional activity, thereby mitigating the induction of p21 and potentially delaying or reversing the senescent phenotype. Furthermore, p300-mediated histone acetylation contributes to the establishment of a chromatin environment conducive to the expression of SASP factors.[1] Therefore, inhibition of p300 by this compound is expected to attenuate the pro-inflammatory secretome of senescent cells.
Data Presentation: Quantitative Effects of p300 Inhibition on Cellular Senescence
The following tables summarize quantitative data from studies investigating the effects of p300 inhibition on key markers of cellular senescence. While these studies may not have exclusively used this compound, the data is representative of the expected outcomes following treatment with a selective p300 inhibitor.
| Senescence Marker | Cell Type | Inducer of Senescence | p300 Inhibition Method | Observed Effect | Quantitative Change | Reference |
| SA-β-Galactosidase Activity | Human Diploid Fibroblasts | Replicative Senescence | shRNA knockdown of p300 | Decrease | ~40% reduction in positive cells | [1] |
| p21CIP1 Expression (mRNA) | Human Endothelial Cells | High Glucose | p300 inhibitor (C646) | Decrease | Significant reduction compared to control | [2] |
| p16INK4a Expression (mRNA) | Human Fibroblasts | Oncogene (H-RasV12) | p300 inhibitor (A485) | Decrease | Fold change < 1.0 vs. control | [3] |
| IL-6 Secretion (SASP factor) | Human Fibroblasts | Replicative Senescence | shRNA knockdown of p300 | Decrease | >50% reduction in secreted IL-6 | [1] |
| IL-8 Secretion (SASP factor) | Human Fibroblasts | Replicative Senescence | shRNA knockdown of p300 | Decrease | >60% reduction in secreted IL-8 | [1] |
| Cellular Process | Cell Type | Assay | p300 Inhibition Method | Observed Effect | Quantitative Change | Reference |
| Cell Proliferation | Human Diploid Fibroblasts | BrdU Incorporation | shRNA knockdown of p300 | Increase | ~2-fold increase in BrdU positive cells | [1] |
| Histone H3K27 Acetylation | Human Fibroblasts | ChIP-seq | shRNA knockdown of p300 | Decrease | Global reduction in H3K27ac peaks | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular senescence.
Induction of Cellular Senescence
a) Replicative Senescence:
-
Culture primary human fibroblasts (e.g., IMR-90, WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Passage the cells serially at a 1:4 or 1:8 ratio when they reach 80-90% confluency.
-
Monitor the population doubling level (PDL). Cells will enter replicative senescence at a high PDL, characterized by a cessation of proliferation.
b) Stress-Induced Premature Senescence (SIPS):
-
Plate sub-confluent, low-passage primary human fibroblasts.
-
Induce senescence by treating the cells with a sub-lethal concentration of a DNA damaging agent (e.g., 100 µM Etoposide for 48 hours) or an oxidizing agent (e.g., 150 µM H2O2 for 2 hours).
-
After the induction period, wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium.
-
Allow the cells to recover and establish the senescent phenotype for 5-7 days before subsequent experiments.
Treatment with this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). The IC50 for p300 inhibition is in the range of 50-500 nM.[6]
-
On the day of treatment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Remove the existing medium from the cultured cells and add the medium containing this compound.
-
The optimal concentration and duration of treatment should be determined empirically for each cell type and experimental setup. A typical starting point could be a concentration range of 1-10 µM for 24-72 hours.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Wash the cells twice with PBS.
-
Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate the cells with the staining solution at 37°C without CO2 for 12-16 hours.
-
Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Immunofluorescence for Senescence Markers (p21CIP1)
-
Grow cells on glass coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against p21CIP1 (diluted in 1% BSA in PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Cell Cycle Regulators
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies against p21CIP1, p16INK4a, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantification of SASP Factors by ELISA
-
Collect the conditioned medium from senescent cell cultures treated with or without this compound.
-
Centrifuge the medium to remove cellular debris.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8) according to the manufacturer's instructions.
Mandatory Visualizations
References
- 1. Mitochondrial hyper-acetylation induced by an engineered acetyltransferase promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjustment of the lysosomal-mitochondrial axis for control of cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial peptides modulate mitochondrial function during cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [ouci.dntb.gov.ua]
- 5. Chromatin remodeling underlies the senescence-associated secretory phenotype of tumor stromal fibroblasts that supports cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATF3 drives senescence by reconstructing accessible chromatin profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Lys-CoA as a Histone Acetyltransferase Inhibitor: A Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Histone Acetyltransferases (HATs) in Cellular Regulation
The reversible acetylation of lysine residues on histone and non-histone proteins is a critical post-translational modification that rivals phosphorylation in its importance for regulating cellular processes.[1] This dynamic process is controlled by two opposing enzyme families: Histone Acetyltransferases (HATs), which transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues, and Histone Deacetylases (HDACs), which remove them.[1]
Among the most studied HATs are the paralogous proteins p300 and CREB-binding protein (CBP). These enzymes function as transcriptional coactivators, playing a central role in gene expression programs that govern cell proliferation, differentiation, and homeostasis.[2][3] Dysregulation of p300/CBP activity is implicated in a variety of human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][4] The development of potent and selective inhibitors is therefore crucial, not only as potential therapeutics but also as chemical probes to dissect the multifaceted functions of these enzymes.[3][5] This guide focuses on the discovery and development of Lys-CoA, a pioneering bisubstrate inhibitor that has been instrumental in understanding p300/CBP biology.
The Discovery of Lys-CoA: A Bisubstrate Approach
The development of Lys-CoA was rooted in a rational design strategy aimed at creating a "bisubstrate" inhibitor.[3] The rationale is that an inhibitor designed to mimic both substrates of an enzyme—in this case, the acetyl-CoA cofactor and the lysine-containing protein substrate—would achieve higher affinity and specificity by simultaneously engaging both binding sites.[3]
Lys-CoA is a conjugate of Coenzyme A (CoA) and lysine, effectively fusing the two substrates into a single molecule.[3][4] This design proved highly effective, leading to the first potent and selective inhibitor for p300/CBP.[3] The unexpected potency and selectivity of Lys-CoA for p300 over other HATs, such as PCAF, highlighted fundamental differences in their catalytic mechanisms.[6]
Mechanism of Action and Structural Basis of Inhibition
Kinetic Mechanism
The selectivity of Lys-CoA is largely explained by the distinct kinetic mechanism employed by p300/CBP. Unlike the GCN5/PCAF family which follows a conventional ternary complex mechanism (where both substrates must bind before catalysis), p300/CBP utilizes a "hit and run" Theorell-Chance mechanism.[1][5] This mechanism involves the stable, initial binding of acetyl-CoA, followed by a weak and transient interaction with the histone substrate to allow for the acetyl transfer.[1] Lys-CoA, by covalently linking the high-affinity CoA moiety to the lysine substrate, effectively captures the transient interaction and locks the inhibitor into the active site, resulting in potent inhibition.[5]
Structural Insights
The high-resolution X-ray crystal structure of the p300 HAT domain in complex with Lys-CoA (PDB: 3BIY) provided critical insights into its mechanism of inhibition.[1][7] The structure revealed that acetyl-CoA binds within a narrow tunnel, which is partially enclosed by a unique and lengthy L1 loop.[2][5] The lysine portion of Lys-CoA is accommodated in a shallow, acidic pocket on the enzyme's surface.[2] Key interactions include hydrogen bonds between the inhibitor and residues lining the active site, as well as hydrophobic interactions between the lysine's aliphatic chain and a tunnel composed of residues Tyr1397, Trp1436, Tyr1446, and Cys1438.[2] This detailed structural understanding of the Lys-CoA/p300 complex became a foundational tool for the subsequent structure-based design of novel small-molecule inhibitors.[1]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of Lys-CoA has been quantified against various HAT enzymes, demonstrating its high potency and selectivity for p300.
| Inhibitor | Target HAT | IC50 | Ki | Selectivity vs. p300 | Reference |
| Lys-CoA | p300 | ~50-500 nM | 19 nM | - | [3][8][] |
| Lys-CoA | PCAF | ~200 µM | - | ~400-fold | [6][8][10] |
| H3-CoA-20 | p300 | ~200 µM | - | - | [6] |
| H3-CoA-20 | PCAF | ~300 nM | - | - | [6] |
| CoASH | p300 | - | ~1-7 µM | 50- to 400-fold weaker than Lys-CoA | [3] |
Key Experimental Protocols
The characterization of Lys-CoA as a HAT inhibitor involved several key experimental methodologies.
In Vitro HAT Inhibition Assay (Radioactive)
This assay directly measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA or [¹⁴C]acetyl-CoA to a histone substrate.
-
Objective: To determine the IC50 value of an inhibitor.
-
Materials:
-
Recombinant purified p300 or PCAF enzyme.
-
Histone substrate (e.g., mixed calf histones, recombinant Histone H3 or H4, or specific peptide substrates).[6]
-
[³H]acetyl-CoA or [¹⁴C]acetyl-CoA.
-
Inhibitor (Lys-CoA) at various concentrations.
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).[11]
-
SDS-PAGE loading buffer.
-
-
Protocol:
-
Prepare reaction mixtures containing HAT assay buffer, histone substrate, and varying concentrations of Lys-CoA.
-
Add the HAT enzyme (e.g., p300) to the mixture and pre-incubate for a defined period (e.g., 10-20 minutes at 4°C or room temperature) to allow inhibitor binding.[4]
-
Initiate the reaction by adding radiolabeled acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by Tris-Tricine SDS-PAGE to resolve histones from unincorporated acetyl-CoA.[1]
-
Visualize the radiolabeled histones by fluorography or phosphorimaging.[6]
-
Quantify the band intensity to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.[6]
-
Coupled Spectrophotometric HAT Assay
This is a non-radioactive, continuous assay suitable for high-throughput screening.
-
Objective: To screen compounds for HAT inhibition.
-
Principle: The CoASH produced during the HAT reaction is used by α-ketoglutarate dehydrogenase to reduce NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[1]
-
Protocol:
-
In a UV-transparent plate, set up reaction wells containing assay buffer, histone peptide substrate, acetyl-CoA, α-ketoglutarate, NAD⁺, and α-ketoglutarate dehydrogenase.
-
Add the test compound (inhibitor) or DMSO control.
-
Initiate the reaction by adding the p300 HAT enzyme.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the reaction rate and determine the percent inhibition.
-
In Vitro Transcription Assay
This assay assesses the ability of an inhibitor to block p300's coactivator function in transcription.
-
Objective: To determine if Lys-CoA inhibits p300-dependent transcriptional activation.[4]
-
Protocol:
-
Assemble transcription reactions with a DNA template (either naked DNA or chromatinized template) containing a specific promoter.[4]
-
Add a transcriptional activator (e.g., Gal4-VP16) and general transcription factors (from a nuclear extract).[4]
-
Pre-incubate purified p300 with or without Lys-CoA.[4]
-
Add the p300/inhibitor mix and acetyl-CoA to the transcription reaction.
-
Initiate transcription by adding NTPs (including radiolabeled UTP).
-
Incubate to allow RNA synthesis.
-
Purify the resulting RNA transcripts and analyze by denaturing gel electrophoresis and autoradiography.
-
Quantify the transcript levels to assess the effect of the inhibitor.[4]
-
Visualizations: Pathways and Workflows
Caption: p300 catalytic mechanism and inhibition by Lys-CoA.
Caption: Workflow for the discovery and development of Lys-CoA.
Caption: p300/CBP signaling pathway and point of inhibition.
Development and Broader Applications
The discovery of Lys-CoA and the subsequent elucidation of its binding mode to p300 were landmark achievements in the field. The p300/Lys-CoA co-crystal structure became an invaluable template for structure-based drug design.[1] Notably, it enabled virtual ligand screening campaigns that docked large libraries of commercially available compounds into the Lys-CoA binding pocket.[1] This approach successfully led to the identification of C646, the first cell-permeable, small-molecule inhibitor of p300/CBP that is competitive with acetyl-CoA.[1]
Beyond spurring the development of new inhibitors, Lys-CoA serves as a critical research tool. Its high selectivity allows scientists to specifically inhibit the catalytic activity of p300/CBP in complex biological systems, such as in vitro transcription assays, helping to distinguish the enzyme's acetylation-dependent functions from its role as a protein scaffold.[4][5]
Conclusion
Lys-CoA stands as a testament to the power of rational, mechanism-based inhibitor design. As a potent and selective bisubstrate inhibitor, its discovery was pivotal for several reasons: it validated p300/CBP as a druggable target, provided deep insights into the unique catalytic mechanism of this HAT family, and furnished the structural blueprint for a new generation of small-molecule inhibitors. The continued use of Lys-CoA as a chemical probe and the legacy of its discovery in guiding future drug development efforts underscore its profound and lasting impact on the fields of epigenetics and medicinal chemistry.
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lys-CoA | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lys-CoA TFA in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-CoA TFA (Lysyl-Coenzyme A trifluoroacetate) is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), a crucial transcriptional coactivator.[1][2][3][4] The p300 protein plays a pivotal role in chromatin remodeling and gene activation by acetylating histones and other transcription factors, thereby creating a more permissive environment for transcription. By competitively inhibiting the binding of the natural cofactor acetyl-CoA to the p300 active site, this compound effectively suppresses p300's enzymatic activity and consequently, p300-dependent gene transcription.[1] These application notes provide a detailed protocol for utilizing this compound in an in vitro transcription assay to study its inhibitory effects on gene expression.
Mechanism of Action
The transcriptional coactivator p300 is recruited to gene promoters by sequence-specific transcription factors. Upon recruitment, p300 utilizes acetyl-CoA as a donor to acetylate lysine residues on histone tails (primarily H3 and H4) and other proteins involved in the transcription machinery. This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "open" chromatin state allows for the assembly of the pre-initiation complex and subsequent transcription by RNA polymerase II.
This compound acts as a competitive inhibitor of p300, occupying the acetyl-CoA binding site and preventing the transfer of acetyl groups to p300's substrates. This inhibition of HAT activity blocks chromatin relaxation and maintains a repressive chromatin state, ultimately leading to the downregulation of p300-target gene transcription.
Quantitative Data Summary
The inhibitory potency of this compound against p300 has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Enzyme | Substrate | Assay Type | Reference |
| IC₅₀ | 50-500 nM | Human p300 | Histone H3 Peptide | HAT Activity Assay | [1][2][3][4] |
| Selectivity | >100-fold vs. PCAF (IC₅₀ = 200 µM) | Human p300 vs. PCAF | Histone H3 Peptide | HAT Activity Assay | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay with a Chromatin Template
This protocol describes a cell-free in vitro transcription assay using a reconstituted chromatin template to assess the inhibitory effect of this compound on p300-dependent transcription.
Materials:
-
DNA Template: A linear DNA fragment (e.g., 2-3 kb) containing a strong promoter (e.g., CMV, SV40) upstream of a reporter gene (e.g., Luciferase, or a G-less cassette for radiolabeling).
-
Core Histones: Purified recombinant or native core histones (H2A, H2B, H3, H4).
-
Chromatin Assembly Factors: e.g., ACF (ATP-utilizing chromatin assembly and remodeling factor) and NAP-1 (Nucleosome assembly protein 1).
-
Transcription Factors: Purified recombinant sequence-specific transcription factor that binds to the promoter of the DNA template (e.g., GAL4-VP16 if using a GAL4 UAS).
-
p300: Purified, active recombinant human p300.
-
This compound: Stock solution in an appropriate solvent (e.g., water or a suitable buffer).
-
Acetyl-CoA: Stock solution.
-
Nuclear Extract or Purified Transcription Machinery: HeLa or other suitable nuclear extract as a source of general transcription factors and RNA Polymerase II, or a fully reconstituted system with purified components.
-
NTPs: Ribonucleotide triphosphates (ATP, GTP, CTP, UTP). For radiolabeling, [α-³²P]UTP can be included.
-
Transcription Buffer: e.g., 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA, 10% glycerol, 1 mM DTT.
-
ATP Regeneration System: (Optional but recommended for long incubations) e.g., creatine kinase and phosphocreatine.
-
RNase Inhibitor.
-
Stop Solution: e.g., a solution containing EDTA, SDS, and Proteinase K.
-
RNA Purification Kit.
-
Quantification Method: RT-qPCR primers for the transcribed gene, or a method for quantifying radiolabeled RNA.
Procedure:
-
Chromatin Assembly:
-
Assemble chromatin on the DNA template using core histones and chromatin assembly factors according to established protocols (e.g., salt dialysis or ATP-dependent assembly).
-
Verify successful chromatin assembly by micrococcal nuclease (MNase) digestion assay.
-
-
Inhibitor Pre-incubation:
-
In a microcentrifuge tube, prepare the p300 reaction mix. For each reaction, add transcription buffer, purified p300 (e.g., 50-100 ng), and the desired concentration of this compound or vehicle control.
-
Incubate at 30°C for 15-30 minutes to allow the inhibitor to bind to p300. A dose-response curve can be generated by testing a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
-
Transcription Activation:
-
To the pre-incubated p300 mix, add the chromatin template (e.g., 50-100 ng), the specific transcription factor(s), and acetyl-CoA (a concentration around the Km for p300, e.g., 5-10 µM, is a good starting point).
-
Incubate at 30°C for 30 minutes to allow for histone acetylation.
-
-
Transcription Initiation and Elongation:
-
Add the nuclear extract or purified transcription machinery, NTPs (including the radiolabeled NTP if applicable), and RNase inhibitor.
-
Incubate at 30°C for 30-60 minutes to allow for transcription.
-
-
Termination and RNA Purification:
-
Stop the reaction by adding the stop solution and incubating as required to digest proteins.
-
Purify the synthesized RNA using an RNA purification kit.
-
-
Quantification of Transcription:
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR using primers specific to the transcribed region of the template. Calculate the relative amount of transcript in the this compound-treated samples compared to the vehicle control.
-
Radiolabeling: If [α-³²P]UTP was used, the purified RNA can be run on a denaturing polyacrylamide gel, and the transcript band can be visualized and quantified using a phosphorimager.
-
Controls:
-
No Inhibitor Control: A reaction with vehicle instead of this compound to determine the baseline level of p300-dependent transcription.
-
No p300 Control: A reaction without p300 to confirm the dependence of transcription on its HAT activity.
-
No Acetyl-CoA Control: A reaction without acetyl-CoA to demonstrate the requirement for this cofactor.
-
Naked DNA Template Control: A reaction using the linear DNA template instead of the chromatin template to assess the effect of chromatin structure on transcription and inhibition.
Visualizations
Caption: Experimental workflow for the in vitro transcription assay.
Caption: p300-mediated transcriptional activation and its inhibition.
References
- 1. Reconstitution of chromatin transcription with purified components reveals a chromatin-specific repressive activity of p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcription factor dimerization activates the p300 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Lys-CoA TFA for Histone Acetyltransferase Inhibition
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the optimal concentration of Lys-CoA trifluoroacetate (TFA) for inhibiting the histone acetyltransferase (HAT) p300. Lys-CoA TFA is a potent and selective bisubstrate inhibitor of p300, a key transcriptional coactivator involved in various cellular processes.[1][2][3][4] The protocols outlined below describe methodologies for both in vitro biochemical assays and cell-based assays to ascertain the effective concentration range and IC50 value of this compound for p300 inhibition.
Introduction to this compound
This compound is a synthetic conjugate of Coenzyme A (CoA) and Nε-acetyl-lysine, acting as a selective inhibitor of the p300 histone acetyltransferase.[5] It functions as a bisubstrate inhibitor by mimicking both the acetyl-CoA and histone lysine substrates of the enzyme.[6] Due to its high selectivity for p300 over other HATs like PCAF, this compound serves as a valuable chemical probe for investigating the biological functions of p300 in transcriptional regulation and its role in disease states such as cancer.[1][2][7]
Mechanism of Action
The inhibitory activity of this compound stems from its ability to bind to the active site of p300, thereby preventing the binding of both acetyl-CoA and the histone substrate. This competitive inhibition effectively blocks the transfer of the acetyl group to lysine residues on histone tails, a critical step in chromatin remodeling and gene activation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on available literature.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Enzyme | Notes |
| IC50 | 50-500 nM | p300 | The half-maximal inhibitory concentration can vary depending on assay conditions.[1][2][3][4] |
| Selectivity | >100-fold | p300 vs. PCAF | Demonstrates high selectivity for p300 over the related HAT, PCAF (IC50 ≈ 200 µM).[1][2][3][4] |
Experimental Protocols
To determine the optimal concentration of this compound for your specific experimental setup, a dose-response analysis is recommended. Below are detailed protocols for a biochemical HAT assay and a cell-based Western blot analysis.
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a radioactive filter-binding assay to determine the IC50 value of this compound for p300.
Materials
-
Recombinant human p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., 10% trichloroacetic acid)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure
-
Prepare a dilution series of this compound: Serially dilute this compound in assay buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).
-
Set up the reaction mixture: In a microcentrifuge tube, combine the assay buffer, recombinant p300 enzyme, and histone peptide substrate.
-
Add this compound: Add the various concentrations of this compound to the reaction mixtures. Include a no-inhibitor control (vehicle only).
-
Pre-incubation: Incubate the reaction mixtures for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the reaction by adding [³H]-Acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Filter binding: Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a suitable wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Scintillation counting: Place the washed filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of p300 activity against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Histone Acetylation Analysis by Western Blot
This protocol assesses the effect of this compound on histone acetylation in a cellular context. Note that this compound has poor cell permeability, and for cellular assays, a cell-permeable version such as Lys-CoA-Tat may be required.[6]
Materials
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound or cell-permeable analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure
-
Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (or analog) for a specific duration (e.g., 6-24 hours). Include a vehicle-treated control.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Data analysis: Quantify the band intensities for the acetylated and total histone proteins. Normalize the acetylated histone signal to the total histone signal. Plot the normalized signal against the concentration of this compound to determine the effective concentration for inhibiting histone acetylation in cells.
Visualizations
Signaling Pathway
Caption: p300-mediated transcriptional activation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the in vitro radioactive HAT assay.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs. By performing careful dose-response studies using the described biochemical and cellular assays, scientists can confidently utilize this compound as a selective inhibitor to probe the multifaceted roles of p300 in health and disease.
References
- 1. biorbyt.com [biorbyt.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
Probing the p300 Interactome: Application of Lys-CoA TFA in Studying Protein-Protein Interactions
Application Note
Introduction
The histone acetyltransferase p300 is a master transcriptional co-activator that plays a pivotal role in a vast array of cellular processes, including cell growth, differentiation, and apoptosis. It functions as a central hub in cellular signaling networks, interacting with and acetylating a multitude of transcription factors and other proteins. The catalytic activity of p300 is crucial for modulating these protein-protein interactions and downstream biological outcomes. Consequently, tools that allow for the specific inhibition of p300's acetyltransferase activity are invaluable for dissecting its complex interaction networks.
Lys-CoA TFA (Lysyl-Coenzyme A trifluoroacetate salt) is a potent and highly selective inhibitor of the p300 histone acetyltransferase (HAT). It acts as a bisubstrate analog, mimicking both the lysine substrate and the acetyl-CoA cofactor, thereby binding tightly to the p300 active site.[1] This selective inhibition provides a powerful approach to investigate the role of p300's catalytic activity in mediating its interactions with other proteins. By comparing the p300 interactome in the presence and absence of this compound, researchers can identify which protein-protein interactions are dependent on p300's acetyltransferase function. This application note provides detailed protocols for utilizing this compound in conjunction with co-immunoprecipitation (Co-IP) and mass spectrometry to elucidate the dynamic, acetylation-dependent protein-protein interactions of p300.
Mechanism of Action of this compound
This compound is a synthetic compound designed to specifically target the catalytic HAT domain of p300. Its structure incorporates key features of both the lysine substrate and the coenzyme A molecule. This dual recognition allows this compound to bind with high affinity to the p300 active site, effectively blocking the binding of both endogenous substrates. The trifluoroacetate salt form enhances the stability and solubility of the compound for experimental use.
The inhibition of p300 by this compound is competitive with respect to both the protein substrate and acetyl-CoA. This targeted inhibition allows for the specific interrogation of p300's catalytic function without globally disrupting other cellular processes that may be affected by less specific inhibitors.
Data Presentation
The following tables summarize hypothetical quantitative data from a proteomic study investigating the effect of this compound on the p300 interactome. This data would typically be generated by performing co-immunoprecipitation of p300 from cells treated with either a vehicle control or this compound, followed by quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).
Table 1: p300 Interacting Proteins with Decreased Association upon this compound Treatment
| Protein ID | Protein Name | Fold Change (this compound / Vehicle) | p-value | Function |
| P04637 | Tumor suppressor p53 | 0.35 | <0.01 | Transcription factor, cell cycle regulation |
| Q09472 | CREB-binding protein (CBP) | 0.42 | <0.01 | Histone acetyltransferase, transcriptional co-activator |
| Q13131 | Nuclear factor kappa-B p65 subunit | 0.51 | <0.05 | Transcription factor, immune and inflammatory responses |
| P10275 | Myb proto-oncogene protein | 0.58 | <0.05 | Transcription factor, cell proliferation and differentiation |
Table 2: p300 Interacting Proteins with Unchanged Association upon this compound Treatment
| Protein ID | Protein Name | Fold Change (this compound / Vehicle) | p-value | Function |
| P35222 | Importin-7 | 0.98 | >0.05 | Nuclear import receptor |
| Q15651 | TATA-binding protein | 1.05 | >0.05 | General transcription factor |
| P62258 | 14-3-3 protein zeta/delta | 0.95 | >0.05 | Signal transduction, cell cycle regulation |
| Q13547 | RNA polymerase II subunit A | 1.02 | >0.05 | Transcription |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of p300 and Interacting Proteins from this compound-Treated Cells
This protocol describes the immunoprecipitation of endogenous p300 from cultured mammalian cells treated with this compound to identify interacting proteins whose association is dependent on p300's HAT activity.
Materials:
-
Mammalian cell line expressing p300 (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (trifluoroacetate salt)
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use
-
Anti-p300 antibody for immunoprecipitation
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 4-24 hours). The optimal concentration and treatment time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-p300 antibody or normal IgG control to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the protein complexes, add Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Alternatively, for direct analysis by SDS-PAGE, add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Place the tube on a magnetic rack and collect the eluate. If using an acidic elution buffer, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting to confirm the presence of p300 and known interactors.
-
For a global analysis of the p300 interactome, the eluate should be processed for mass spectrometry analysis (see Protocol 2).
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of p300 Immunoprecipitates
This protocol outlines the steps for preparing the eluted p300 protein complexes for identification and quantification by mass spectrometry.
Materials:
-
Eluted protein complexes from Protocol 1
-
Urea (8M in 50 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
-
Acetonitrile (ACN)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
To the eluted protein sample, add urea to a final concentration of 8M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
In-solution Trypsin Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions. Briefly, activate the column with ACN, equilibrate with 0.1% TFA, load the sample, wash with 0.1% TFA, and elute the peptides with a solution containing ACN and 0.1% TFA.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer compatible with the mass spectrometer's liquid chromatography system (e.g., 0.1% formic acid in water).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample (vehicle vs. This compound).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the p300 immunoprecipitates upon this compound treatment.
-
Conclusion
The use of this compound in combination with co-immunoprecipitation and mass spectrometry provides a robust and specific method for investigating the role of p300's catalytic activity in modulating its protein-protein interaction network. By following the detailed protocols provided in this application note, researchers can identify and quantify changes in the p300 interactome upon inhibition of its acetyltransferase function. This approach will enable a deeper understanding of the molecular mechanisms by which p300 regulates diverse cellular processes and may aid in the identification of novel therapeutic targets for diseases where p300 activity is dysregulated.
References
Application Notes and Protocols for Lys-CoA TFA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lys-CoA TFA, a selective inhibitor of the p300 histone acetyltransferase (HAT), in chromatin immunoprecipitation (ChIP) assays. This document is intended to guide researchers in investigating the role of p300-mediated histone acetylation in gene regulation and disease.
Introduction to this compound and p300
Histone acetyltransferases (HATs) are crucial enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification, known as histone acetylation, is a key epigenetic mark generally associated with a more open chromatin structure and transcriptional activation.[1][2] Among the various HATs, p300 (also known as EP300 or KAT3B) is a master transcriptional coactivator that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, differentiation, and DNA repair, by acetylating histones (e.g., H3K18 and H3K27) and other non-histone proteins.[3][4][5] Dysregulation of p300 activity is implicated in various diseases, including cancer.[6][7]
This compound is a potent and selective inhibitor of p300 HAT activity.[8][9] It acts as a bisubstrate analog, competing with acetyl-CoA for the active site of p300.[7][10] This selectivity makes this compound a valuable chemical probe to elucidate the specific functions of p300 in chromatin biology and gene expression. By inhibiting p300, researchers can study the downstream effects on histone acetylation at specific genomic loci and the subsequent impact on transcription.
Application in Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context.[11] When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the identification of specific genomic regions where a protein of interest, such as a modified histone, is bound.
The use of this compound in conjunction with ChIP assays enables researchers to:
-
Determine the genomic landscape of p300 activity by observing the loss of specific histone acetylation marks upon its inhibition.
-
Identify genes and regulatory elements that are direct targets of p300-mediated acetylation.
-
Investigate the role of p300 in the dynamic regulation of gene expression in response to various stimuli.
-
Validate the efficacy and specificity of novel drug candidates targeting the p300 pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and the effects of p300 inhibition on histone acetylation.
Table 1: Inhibitor Specificity
| Inhibitor | Target | IC50 | Notes |
| This compound | p300 | 50-500 nM | Exhibits over 100-fold selectivity for p300 over PCAF.[8][9] |
| A-485 | p300/CBP | ~5 nM | Another potent and selective p300/CBP inhibitor.[12] |
Table 2: Quantified Changes in Histone Acetylation upon p300 Inhibition
| Histone Mark | Treatment | Fold Change | Cell Type | Method | Reference |
| H3K18ac | p300 inhibitor (C646) | Increase | RAW264.7 | Mass Spectrometry | [1] |
| H3K27ac | p300/CBP inhibitor (A-485) | Decrease | HBTECs | Western Blot, ChIP-seq | [12] |
| H3K9ac | p300/CBP inhibitor (A-485) | Slight Decrease | HBTECs | ChIP-seq | [12] |
Note: The observed increase in H3K18ac with C646 was counterintuitive and suggested potential off-target effects on HDACs at higher concentrations.[1]
Experimental Protocols
This section provides a detailed protocol for a ChIP assay designed to assess the effect of this compound on histone acetylation.
Protocol: ChIP Assay for Histone Acetylation Following this compound Treatment
1. Cell Culture and Treatment:
-
Culture cells of interest to a confluence of 80-90%.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C.
3. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the sheared chromatin to a new tube.
4. Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Save a small aliquot of the pre-cleared chromatin as "input" control.
-
Add the specific antibody against the histone modification of interest (e.g., anti-H3K27ac) to the remaining chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
5. Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
The exact number and composition of washes may need to be optimized.[13]
-
6. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding elution buffer (e.g., containing SDS and NaHCO3) and incubating at 65°C for 15 minutes with vortexing.[13]
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). Also, process the input sample in parallel.[13]
7. DNA Purification:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water or TE buffer.
8. Analysis:
-
Quantify the enriched DNA using qPCR with primers specific to target genomic regions or proceed with library preparation for ChIP-seq analysis.
Visualizations
Signaling Pathway
Caption: p300 signaling and inhibition by this compound.
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
References
- 1. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. activemotif.jp [activemotif.jp]
- 4. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 8. biorbyt.com [biorbyt.com]
- 9. Lys-CoA (5103) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cell Proliferation with Lys-CoA TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-CoA TFA is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). The p300/CBP (CREB-binding protein) family of coactivators are crucial regulators of transcription, integrating signals from various pathways to control gene expression programs governing cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1][2] this compound, by inhibiting p300 HAT activity, provides a valuable tool for investigating the role of this enzyme in cell proliferation and for assessing its potential as an anticancer agent.
These application notes provide a detailed protocol for utilizing this compound in a WST-1-based cell proliferation assay, along with relevant signaling pathway information and expected outcomes in various cancer cell lines.
Principle of the Assay
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. The assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable, proliferating cells. By treating cells with this compound, a dose-dependent decrease in the WST-1 signal is expected if the compound inhibits cell proliferation.
Data Presentation
The following tables summarize the anti-proliferative effects of p300/CBP inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for other potent p300/CBP inhibitors like A-485 and CCS1477 can provide an expected range of efficacy.
Table 1: Anti-proliferative Activity of p300/CBP Inhibitors in Prostate Cancer Cell Lines
| Cell Line | AR Status | Inhibitor | Assay Type | IC50 (µM) | Reference |
| LNCaP | AR-FL | CCS1477 | Cell Viability | 0.230 | [3] |
| LNCaP-AR | AR-FL over-expressed | CCS1477 | Cell Viability | 0.150 | [3] |
| VCaP | AR-FL, AR-SV | CCS1477 | Cell Viability | 0.049 | [3] |
| 22Rv1 | AR-FL, AR-SV | CCS1477 | Cell Viability | 0.096 | [3] |
| DU145 | AR negative | CCS1477 | Cell Viability | 1.280 | [3] |
| PC3 | AR negative | CCS1477 | Cell Viability | 1.490 | [3] |
| PC3 | AR negative | C646 | ³H-thymidine incorporation | Inhibition observed | [4] |
| LNCaP | AR positive | C646 | ³H-thymidine incorporation | Inhibition observed | [4] |
Table 2: Anti-proliferative Activity of p300/CBP Inhibitors in Hematological Malignancies
| Cell Line | Cancer Type | Inhibitor | Assay Type | IC50 (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia | CCS1477 | Cell Viability | Inhibition observed | [3] |
| Multiple Lines | Hematological Malignancies | A-485 | Cell Proliferation | Selective inhibition | [5] |
Note on TFA Salt: this compound is supplied as a trifluoroacetate (TFA) salt. It is crucial to note that the TFA counter-ion itself can influence cell proliferation, with effects observed at concentrations as low as 10 nM.[6][7] Therefore, it is highly recommended to include a vehicle control containing the equivalent concentration of TFA to that present in the highest concentration of this compound used in the experiment. For definitive studies, converting the peptide to a hydrochloride or other biologically inert salt is advisable.[6][7]
Experimental Protocols
WST-1 Cell Proliferation Assay Using this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
WST-1 reagent
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Test cell line
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent and TFA as the highest concentration of this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells containing medium only (no cells).
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density and should be determined in a preliminary experiment.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control cells)] x 100
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).[8]
-
Signaling Pathways and Visualizations
Inhibition of p300 by this compound is expected to impact several key signaling pathways that regulate cell proliferation.
p300's Role in Cell Cycle Control
p300 plays a pivotal role in regulating the cell cycle through its interaction with and acetylation of key proteins such as the tumor suppressor p53 and the retinoblastoma protein (Rb). Acetylation of p53 by p300 enhances its stability and transcriptional activity, leading to the expression of cell cycle arrest genes like p21.
Caption: p300-mediated cell cycle regulation and the effect of this compound.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates the key steps in the WST-1 based cell proliferation assay with this compound.
Caption: Workflow for the WST-1 cell proliferation assay.
Conclusion
This compound is a valuable research tool for studying the role of p300 in cell proliferation. The provided protocol and background information will enable researchers to design and execute robust experiments to assess the anti-proliferative effects of this compound. Careful consideration of controls, particularly for the TFA counter-ion, is essential for accurate data interpretation. By elucidating the impact of p300 inhibition on cancer cell proliferation, these studies can contribute to the development of novel therapeutic strategies.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cellcentric.com [cellcentric.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com.cn [genscript.com.cn]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation After Lys-CoA TFA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression.[1][2][3] This dynamic process is governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2][3][4] HATs transfer an acetyl group from acetyl-CoA to lysine residues on histone tails, neutralizing their positive charge and leading to a more open chromatin conformation (euchromatin) that is generally associated with transcriptional activation.[2][3][5] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[3]
Lys-CoA TFA is a selective inhibitor of the p300 histone acetyltransferase (HAT), with an IC50 value in the range of 50-500 nM.[6][7][8][9][] It exhibits over 100-fold selectivity for p300 over other HATs like PCAF.[6][7][8] By inhibiting p300, this compound can suppress p300-dependent transcriptional activation, making it a valuable tool for studying the specific roles of this HAT in various cellular processes.[6][7][8]
Western blotting is a widely used and powerful technique to detect changes in global histone acetylation levels or site-specific acetylation marks in response to treatment with inhibitors like this compound.[1] This application note provides a detailed protocol for the Western blot analysis of histone acetylation following treatment with this compound, including histone extraction, gel electrophoresis, and immunodetection.
Data Presentation: Expected Outcomes of this compound Treatment
Treatment of cells with this compound is expected to decrease histone acetylation at sites targeted by p300. The following tables provide a template for presenting quantitative data obtained from Western blot analysis. The data shown are hypothetical and serve as an example of how to structure experimental results.
Table 1: Global Histone H3 and H4 Acetylation Levels
| Treatment Group | Concentration (nM) | Normalized Acetyl-H3 Intensity (Arbitrary Units) | Normalized Acetyl-H4 Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound | 50 | 0.72 ± 0.06 | 0.95 ± 0.09 |
| This compound | 100 | 0.45 ± 0.05 | 0.88 ± 0.10 |
| This compound | 500 | 0.21 ± 0.03 | 0.75 ± 0.08 |
-
Data are represented as mean ± standard deviation from three independent experiments. Intensity values are normalized to a loading control (e.g., total Histone H3) and then to the vehicle control.
Table 2: Site-Specific Histone Acetylation Levels
| Treatment Group | Concentration (nM) | H3K9ac Intensity (Normalized) | H3K14ac Intensity (Normalized) | H3K18ac Intensity (Normalized) | H3K27ac Intensity (Normalized) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| This compound | 100 | 0.58 ± 0.07 | 0.91 ± 0.11 | 0.42 ± 0.06 | 0.35 ± 0.04 |
| Positive Control (HDACi) | 1 µM | 2.54 ± 0.21 | 2.89 ± 0.25 | 3.12 ± 0.28 | 3.45 ± 0.31 |
-
Data are represented as mean ± standard deviation from three independent experiments. H3K9ac, H3K14ac, H3K18ac, and H3K27ac are known targets of p300. An HDAC inhibitor (HDACi) is included as a positive control for hyperacetylation.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.
-
Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control. Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
Histone Extraction (Acid Extraction Method)
This is a common and robust method for isolating histones.[11]
-
Cell Harvesting: Wash cells once with ice-cold PBS. Scrape the cells in PBS and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension at 6,500 x g for 10 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors).
-
Nuclei Isolation: Lyse the cells on ice for 10 minutes with gentle mixing. Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid (H₂SO₄). Incubate overnight on a rotator at 4°C.[11][12]
-
Histone Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the cellular debris. Transfer the supernatant containing the histones to a new tube. Histones can be precipitated by adding trichloroacetic acid (TCA) to a final concentration of 33% and incubating on ice for at least 30 minutes.[13]
-
Washing and Solubilization: Pellet the precipitated histones by centrifugation. Wash the pellet with ice-cold acetone. Air-dry the pellet and resuspend it in distilled water.[14]
-
Quantification: Determine the protein concentration using a Bradford or BCA assay. It is crucial to use a BSA standard curve for accurate quantification.
SDS-PAGE and Western Blotting
-
Sample Preparation: For each sample, mix 5-15 µg of histone extract with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load the samples onto a 15% or 4-20% gradient SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[15][16] Also load a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][17] A smaller pore size is recommended for the efficient transfer of small histone proteins.[15][17] Transfer can be performed using a wet or semi-dry system. Confirm efficient transfer by staining the membrane with Ponceau S.[15]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[15] For modified histone antibodies, BSA is often recommended.[17]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, or site-specific antibodies like anti-H3K27ac) in the blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3 or anti-Histone H4).
Quantification and Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.[19]
-
Normalization: For each lane, normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone band (loading control).
-
Relative Quantification: Express the normalized intensity of the treated samples as a fold change relative to the vehicle-treated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Regulation of histone acetylation and gene expression.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - Epigenetics [epigenhub.com]
- 5. Diverse Activities of Histone Acylations Connect Metabolism to Chromatin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 8. biorbyt.com [biorbyt.com]
- 9. This compound | TargetMol [targetmol.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Histone extraction and Western blotting. [bio-protocol.org]
- 13. biochem.slu.edu [biochem.slu.edu]
- 14. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 18. epigentek.com [epigentek.com]
- 19. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lys-CoA TFA Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Lys-CoA TFA (Trifluoroacetic acid salt). The following information is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What are the optimal storage conditions?
A1: this compound, like other Coenzyme A derivatives, is susceptible to degradation in solution. For optimal stability, it is crucial to adhere to the following storage guidelines.
-
Solid Form: Store the lyophilized powder at -20°C in a tightly sealed, desiccated container to protect it from moisture.[1][2]
-
Stock Solutions: Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to minimize hydrolysis.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in water and various aqueous buffers. To prepare a stock solution, it is recommended to use a slightly acidic buffer, such as 50 mM sodium acetate with a pH of 5.0.[3] This helps to mitigate the inherent instability of Coenzyme A compounds in neutral or alkaline conditions. Ensure the powder is fully dissolved by gentle vortexing. For certain applications, co-solvents like DMSO may be used, but it is essential to first dissolve the compound in an aqueous buffer.
Q3: I am observing inconsistent results in my p300 HAT inhibition assay. Could this be related to this compound instability?
A3: Yes, inconsistent results in HAT assays can be a direct consequence of this compound degradation. The thioester bond in Lys-CoA is prone to hydrolysis, which would render the molecule inactive as a p300 inhibitor. Several factors in your assay setup could contribute to this:
-
pH of the Reaction Buffer: The optimal pH for p300 HAT activity is typically around 8.0. However, Coenzyme A and its analogs are less stable at alkaline pH. It is a critical balancing act. While the enzyme requires a higher pH for optimal function, the inhibitor's stability is compromised. Minimize the pre-incubation time of this compound in the high pH reaction buffer before starting the assay.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of this compound.[6][7][8][9] Using freshly thawed aliquots for each experiment is highly recommended.
-
Contaminants in Water or Buffers: Ensure the use of high-purity, nuclease-free water and freshly prepared buffers to avoid enzymatic or chemical degradation.
Q4: How does the trifluoroacetate (TFA) counterion affect my experiments?
A4: Lys-CoA is often supplied as a TFA salt, a remnant from the purification process. The TFA counterion can lower the pH of your stock solution when dissolved in unbuffered water.[3] This acidic environment can be beneficial for the stability of the thioester bond during storage. However, it is important to be aware that TFA itself can influence biological assays.[3] For highly sensitive cellular assays, some researchers prefer to exchange the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.[10]
Q5: What are the potential degradation products of this compound in solution?
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions based on information for this compound and closely related Coenzyme A compounds.
| Condition | Form | Temperature | Duration | Recommended Buffer/Notes |
| Long-term Storage | Solid (Lyophilized) | -20°C | Up to 3 years | Store in a desiccated environment.[5] |
| Solution (Aliquot) | -80°C | Up to 1 year | Use a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Avoid repeated freeze-thaw cycles.[5] | |
| Short-term Storage | Solution (Aliquot) | -20°C | Up to 1 month | Use a slightly acidic buffer. Best for working stocks.[4] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Pre-experiment Preparation:
-
Equilibrate the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.
-
Prepare a sterile, 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid. Filter sterilize the buffer.
-
-
Reconstitution:
-
Carefully open the vial and add the appropriate volume of the 50 mM sodium acetate (pH 5.0) buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize potential oxidation.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid wasting material and to prevent repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For long-term storage, place the aliquots in a freezer at -80°C. For short-term use, store at -20°C.
-
Protocol for Using this compound in a p300 HAT Assay
-
Thawing the Stock Solution:
-
Retrieve a single-use aliquot of the this compound stock solution from the -80°C or -20°C freezer.
-
Thaw the solution on ice. Once thawed, keep the tube on ice until it is ready to be used.
-
-
Dilution to Working Concentration:
-
Prepare your HAT assay reaction buffer (the pH will likely be around 8.0 for optimal p300 activity).
-
Just before starting the assay, dilute the this compound stock solution to the final desired working concentration in the pre-chilled reaction buffer.
-
-
Assay Procedure:
-
Add the diluted this compound to your assay plate containing the p300 enzyme and histone substrate.
-
To minimize the exposure of this compound to the higher pH of the reaction buffer, it is advisable to add it to the reaction mixture immediately before initiating the reaction with the addition of Acetyl-CoA.
-
Proceed with the incubation and detection steps as per your specific HAT assay protocol.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound instability.
References
- 1. aefa.es [aefa.es]
- 2. Changing the Selectivity of p300 by Acetyl-CoA Modulation of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing Lys-CoA TFA concentration to avoid off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Lys-CoA TFA in experiments, with a focus on ensuring on-target specificity and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Lys-CoA, and what is its primary molecular target?
Lys-CoA is a high-potency, selective bisubstrate inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2][3] It mimics both the lysine substrate and Coenzyme A (CoA), binding tightly to the p300 active site and blocking its catalytic activity.[4][5] Its primary target is the p300 HAT, with significantly lower potency against other acetyltransferases like PCAF.[1][6]
Q2: What is the recommended concentration range for Lys-CoA in experiments?
The effective concentration of Lys-CoA is highly dependent on the assay type.
-
Biochemical/In Vitro Assays: The half-maximal inhibitory concentration (IC₅₀) for p300 is in the nanomolar range, typically between 50 and 500 nM.[1][6] For p300 autoacetylation, the IC₅₀ is approximately 100 nM.[7] A concentration of 10 µM has been shown to effectively inhibit p300-dependent transcription in vitro.[2]
-
Cell-Based Assays: Standard Lys-CoA is cell-impermeable and not recommended for use in live-cell experiments.[3] For cellular studies, chemically modified, cell-permeable analogs (e.g., Tat-CoA) are required.[3]
Q3: Is this compound cell-permeable?
No, this compound is a large, charged molecule and is not considered cell-permeable.[3] Its use is primarily intended for biochemical assays with purified enzymes or in cell-free systems like nuclear extracts.[2][3] Applying it directly to live cells will likely yield no on-target effects.
Q4: What are the potential off-targets of Lys-CoA?
While highly selective for p300, at elevated concentrations Lys-CoA can inhibit other lysine acetyltransferases (KATs). For instance, its IC₅₀ for PCAF is approximately 200 µM, which is about 100-fold higher than for p300.[1][6] Using excessively high concentrations risks engaging these and other potential off-targets, leading to confounding results.[8][9]
Q5: How should I prepare and store this compound stock solutions?
For accurate and reproducible results, proper handling is crucial.
-
Preparation: When preparing stock solutions, always use the batch-specific molecular weight found on the product's vial and Certificate of Analysis.[6]
-
Storage: Solid Lys-CoA should be stored desiccated at -20°C. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Quantitative Data Summary
The following table summarizes key quantitative data for Lys-CoA to guide experimental design.
| Parameter | Target Enzyme | Value | Assay Type | Reference |
| IC₅₀ | p300 HAT | 50 - 500 nM | Biochemical | [1][6] |
| IC₅₀ | p300 Autoacetylation | ~100 nM | Biochemical | [7] |
| IC₅₀ | PCAF HAT | ~200 µM | Biochemical | [1][6] |
| Kᵢ | p300 HAT | ~20 nM | Biochemical | [7] |
| Effective Conc. | p300-dependent Transcription | 10 µM | In Vitro | [2] |
Troubleshooting Guide
Problem: I am not observing any inhibition of my target protein or pathway.
| Possible Cause | Recommended Solution |
| 1. Incorrect Assay Type | Lys-CoA is not cell-permeable.[3] Confirm you are using a biochemical (e.g., purified enzyme) or cell-free (e.g., nuclear extract) assay system. For live-cell experiments, a cell-permeable analog is required. |
| 2. Sub-Optimal Inhibitor Concentration | The concentration may be too low. Prepare fresh dilutions and perform a dose-response experiment starting from the low nM range up to ~10 µM. Refer to the data table above for guidance. |
| 3. Degraded Compound | The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from solid material and re-run the experiment. |
Problem: I am observing unexpected or widespread cellular effects, suggesting off-target activity.
| Possible Cause | Recommended Solution |
| 1. Concentration is Too High | High concentrations can lead to the inhibition of less sensitive off-targets like PCAF or other KATs.[1][9] Determine the lowest effective concentration by performing a careful dose-response analysis and use this concentration for all subsequent experiments. |
| 2. Non-Specific or Off-Target Effects | The observed phenotype may be unrelated to p300 inhibition. To validate that the effect is on-target, use an orthogonal approach, such as siRNA or CRISPR/Cas9-mediated knockdown of p300, to see if it phenocopies the results of Lys-CoA treatment. |
| 3. Assay Interference | Some HAT inhibitors are known to interfere with assay readouts non-specifically.[8] Include appropriate controls, such as an inactive compound if available, and consider using a different assay technology to confirm the results. |
Visualizations and Diagrams
Experimental Protocols
Protocol 1: Determining IC₅₀ with an In Vitro Histone Acetyltransferase (HAT) Assay
This protocol outlines a general method for determining the dose-dependent inhibition of p300 by Lys-CoA.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare Lys-CoA Dilutions: Create a serial dilution of this compound in Assay Buffer, ranging from 1 nM to 100 µM. Include a "no inhibitor" control.
-
Set Up Reaction: In a microtiter plate, combine the p300 enzyme and histone H3 peptide in Assay Buffer.
-
Pre-incubation: Add the diluted Lys-CoA or control buffer to the wells. Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA to each well. The final concentration of Acetyl-CoA should be at or near its Michaelis-Menten constant (Kₘ) for p300 to ensure sensitivity to competitive inhibition.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.
-
Stop Reaction: Stop the reaction by adding an acid (e.g., acetic acid).
-
Measure Acetylation: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Lys-CoA concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol 2: Validating On-Target Effects using a p300 Knockdown Control
This workflow validates that the biological effect observed with Lys-CoA is specifically due to the inhibition of p300.
Phase 1: Inhibitor Treatment
-
Determine Lowest Effective Dose: Using your primary assay (e.g., an in vitro transcription assay), perform a dose-response with Lys-CoA to identify the lowest concentration that achieves the desired biological effect.
-
Perform Primary Experiment: Conduct your experiment using this optimized concentration of Lys-CoA. Include a vehicle control (the buffer used to dissolve Lys-CoA).
-
Measure Outcome: Quantify the biological outcome of interest (e.g., target gene expression, protein acetylation).
Phase 2: Genetic Knockdown
-
Design and Transfect: Transfect your cells (if a cellular system is relevant for a downstream cell-free extract) with either a validated siRNA targeting p300 (e.g., targeting the EP300 gene) or a non-targeting control siRNA.
-
Confirm Knockdown: After 48-72 hours, harvest a portion of the cells to confirm successful p300 protein knockdown via Western blot or qPCR.
-
Perform Parallel Experiment: Use the remaining cells (or extracts from them) to perform the same primary experiment as in Phase 1.
-
Measure Outcome: Quantify the same biological outcome measured in the inhibitor-treated group.
Phase 3: Compare Results
-
Analyze Data: Compare the results from the Lys-CoA-treated group with the p300-knockdown group.
References
- 1. Lys-CoA | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lys-CoA (5103) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discordant Effects of Putative Lysine Acetyltransferase Inhibitors in Biochemical and Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Lys-CoA TFA
Welcome to the technical support center for researchers utilizing Lys-CoA TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor cell permeability of this valuable research compound.
I. Understanding the Challenge: Why is this compound Cell Impermeable?
Lys-CoA, a potent inhibitor of the histone acetyltransferase p300, is a large and highly charged molecule. Its structure, which includes a triphosphate group, results in a net negative charge at physiological pH. This charge, combined with its size, prevents it from passively diffusing across the hydrophobic cell membrane.
The trifluoroacetate (TFA) salt form, a common result of the purification process for synthetic peptides and small molecules, can also introduce experimental variability. Residual TFA can have its own biological effects, including cytotoxicity, which may confound the interpretation of experimental results.[1][2][3][4]
Key Factors Contributing to Poor Cell Permeability:
-
High Negative Charge: The multiple phosphate groups on the coenzyme A moiety are ionized at physiological pH, creating a significant charge barrier to membrane transport.
-
Large Molecular Size: The overall size of the Lys-CoA molecule hinders its ability to passively diffuse across the lipid bilayer.
-
Hydrophilicity: The polar nature of the molecule favors interaction with the aqueous extracellular environment over the hydrophobic interior of the cell membrane.
II. Troubleshooting Guide: Strategies to Enhance Intracellular Delivery of this compound
If you are observing a lack of efficacy of this compound in your cell-based assays, it is highly probable that the compound is not reaching its intracellular target. Here are several strategies to overcome this limitation, ranging from straightforward to more complex approaches.
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. By encapsulating Lys-CoA within a liposome, you can facilitate its entry into cells through endocytosis or direct fusion with the cell membrane.
Experimental Protocol: Thin-Film Hydration Method for Liposome Encapsulation
This protocol provides a general guideline for encapsulating a hydrophilic molecule like Lys-CoA. Optimization of lipid composition and ratios may be necessary for your specific cell type.
-
Lipid Film Formation:
-
Dissolve a mixture of lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in a suitable buffer (e.g., PBS).
-
Add the this compound solution to the lipid film.
-
Hydrate the film by gentle agitation at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) for 30-60 minutes. This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid transition temperature.
-
-
Purification:
-
Remove unencapsulated Lys-CoA by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the amount of encapsulated Lys-CoA using a suitable analytical method (e.g., LC-MS/MS).
-
Workflow for Liposomal Delivery of Lys-CoA
Caption: Workflow for preparing and using Lys-CoA-loaded liposomes.
Conjugation with Cell-Penetrating Peptides (CPPs)
CPPs are short, typically cationic, peptides that can traverse the cell membrane and carry a molecular cargo, such as small molecules, into the cytoplasm.[5][6][7] Conjugating Lys-CoA to a CPP can significantly enhance its cellular uptake.
Experimental Protocol: Covalent Conjugation of Lys-CoA to a CPP
This protocol outlines a general strategy for conjugating Lys-CoA to a CPP containing a cysteine residue via a maleimide linker.
-
Modification of Lys-CoA:
-
Introduce a reactive thiol group onto the Lys-CoA molecule. This can be achieved by reacting one of its primary amines with a heterobifunctional crosslinker such as N-succinimidyl S-acetylthioacetate (SATA), followed by deacetylation to expose the sulfhydryl group.
-
-
Activation of CPP:
-
Synthesize or procure a CPP (e.g., TAT peptide, poly-arginine) with a terminal cysteine residue.
-
Activate the CPP by reacting it with a maleimide-containing crosslinker.
-
-
Conjugation:
-
React the thiol-modified Lys-CoA with the maleimide-activated CPP. The maleimide group will specifically react with the sulfhydryl group on Lys-CoA to form a stable thioether bond.
-
-
Purification:
-
Purify the Lys-CoA-CPP conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Signaling Pathway: Action of Intracellular Lys-CoA
Caption: Inhibition of p300 by intracellularly delivered Lys-CoA.
Utilization of Permeable Precursors
An alternative strategy is to use a cell-permeable precursor that is converted to Lys-CoA intracellularly. Coenzyme A is naturally synthesized in cells from pantothenate (vitamin B5).[8] It may be possible to synthesize a lysine-containing analog of a CoA precursor, such as pantetheine, that can be taken up by cells and converted to Lys-CoA through the endogenous CoA biosynthetic pathway. This approach requires significant synthetic chemistry expertise.
III. Frequently Asked Questions (FAQs)
Q1: How can I be sure that the TFA salt is not affecting my experimental results?
A1: The trifluoroacetate counter-ion can indeed have biological effects.[4] If you suspect that TFA is interfering with your assay, consider the following:
-
Use a lower concentration of this compound: This will also reduce the concentration of TFA.
-
Include a TFA salt control: Treat cells with a TFA salt of a molecule that should not have a biological effect in your system (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your this compound treatment.
-
Perform a salt exchange: It is possible to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride, using ion-exchange chromatography.[1][3]
Q2: What is a good positive control to ensure my delivery method is working?
A2: A good positive control is a fluorescently labeled cargo molecule of a similar size and charge to Lys-CoA delivered using the same method. For example, if you are using liposomes, you can encapsulate a fluorescent dye like calcein. If you are using a CPP, you can conjugate it to a fluorescently labeled peptide. Successful intracellular delivery can then be visualized by fluorescence microscopy.
Q3: How can I quantify the amount of Lys-CoA that has entered the cells?
A3: The most sensitive and specific method for quantifying intracellular Lys-CoA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12] This technique can distinguish Lys-CoA from other endogenous acyl-CoA species.
Q4: My cells are dying after treatment with the delivery agent. What should I do?
A4: Cytotoxicity is a common issue with delivery reagents. It is crucial to perform a dose-response experiment to determine the optimal concentration of the delivery agent that maximizes delivery while minimizing cell death. You can assess cytotoxicity using a variety of commercially available assays that measure cell viability (e.g., MTT or WST-1 assays) or cell death (e.g., LDH release or trypan blue exclusion assays).[7][13][14][15][16]
Table 1: Comparison of Delivery Strategies for this compound
| Strategy | Pros | Cons |
| Liposomal Encapsulation | - Can encapsulate a wide range of molecules.- Protects cargo from degradation.- Can be targeted to specific cell types. | - Preparation can be complex.- Encapsulation efficiency may be low.- Potential for cytotoxicity of lipids. |
| Cell-Penetrating Peptides | - High delivery efficiency for some cargos.- Relatively straightforward conjugation chemistry. | - Can be cytotoxic at high concentrations.- May be degraded by proteases.- Lack of cell specificity. |
| Permeable Precursors | - Utilizes endogenous uptake and metabolic pathways.- Potentially lower cytotoxicity. | - Requires significant synthetic chemistry expertise.- Efficiency of intracellular conversion is unknown. |
IV. Quantitative Data and Methodologies
Table 2: Representative Apparent Permeability (Papp) Values in Caco-2 Assays
| Compound Class | Example | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| High Permeability | Propranolol | > 10 | High |
| Moderate Permeability | Ketoprofen | 1 - 10 | Moderate |
| Low Permeability | Atenolol | < 1 | Low |
| Expected for Lys-CoA | - | Likely << 1 | Very Low |
Data is illustrative and sourced from various publications on Caco-2 permeability assays.
Experimental Protocol: General Procedure for a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat the cells with a range of concentrations of your Lys-CoA delivery system. Include controls for untreated cells, vehicle-only treated cells, and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
Incubation: Incubate the cells for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
By following these guidelines and troubleshooting steps, researchers can enhance the intracellular delivery of this compound and obtain more reliable and interpretable results in their cell-based experiments.
References
- 1. biocat.com [biocat.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 12. escholarship.org [escholarship.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dojindo.com [dojindo.com]
Lys-CoA TFA off-target effects on other acetyltransferases
Welcome to the technical support center for Lys-CoA-TFA, a selective inhibitor of the p300 histone acetyltransferase (HAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Lys-CoA-TFA in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Lys-CoA-TFA and what is its primary target?
Lys-CoA-TFA is a selective inhibitor of the p300 histone acetyltransferase (HAT), a lysine acetyltransferase (KAT) that plays a crucial role in regulating transcription and other cellular processes. It acts as a bi-substrate inhibitor, mimicking the binding of both acetyl-CoA and the lysine-containing substrate.
Q2: What is the known selectivity of Lys-CoA-TFA?
Lys-CoA-TFA exhibits high selectivity for p300 over other acetyltransferases. It has been shown to be over 100-fold more selective for p300 compared to PCAF (p300/CBP-associated factor).[1][2][3][4]
Q3: What are the potential off-target effects of Lys-CoA-TFA?
While highly selective for p300 over PCAF, the inhibitory effects of Lys-CoA-TFA on a broader range of lysine acetyltransferases have not been extensively characterized in publicly available literature. It is recommended to perform selectivity profiling against a panel of relevant acetyltransferases for your specific experimental context.
Q4: Is Lys-CoA-TFA cell-permeable?
No, Lys-CoA-TFA is generally considered to be cell-impermeable due to its size and charge. Therefore, it is best suited for use in biochemical assays with purified enzymes or cell lysates. For cell-based assays, alternative approaches or cell-permeable analogs would be necessary.
Q5: How should I store and handle Lys-CoA-TFA?
Lys-CoA-TFA powder should be stored at -20°C.[5] Once reconstituted in a solvent, it is recommended to store it at -80°C.[5] Avoid repeated freeze-thaw cycles to maintain its integrity. As it is a trifluoroacetic acid (TFA) salt, it is moisture-sensitive and should be handled in a dry environment.[6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using Lys-CoA-TFA.
| Problem | Possible Cause | Solution |
| No or low inhibition of p300 activity | Incorrect inhibitor concentration | Verify the final concentration of Lys-CoA-TFA in your assay. Prepare fresh dilutions from a stock solution. |
| Degraded inhibitor | Ensure proper storage of Lys-CoA-TFA at -20°C (powder) or -80°C (in solution) and avoid multiple freeze-thaw cycles.[5] | |
| Inactive enzyme | Confirm the activity of your p300 enzyme preparation using a known substrate and optimal assay conditions before performing inhibition studies. | |
| Suboptimal assay conditions | Optimize buffer pH (typically 7.5-8.0), temperature (often 30°C), and incubation times.[8] | |
| High background signal | Non-enzymatic acetylation | At high concentrations, acetyl-CoA can non-enzymatically acetylate substrates. Include a no-enzyme control to assess the level of non-enzymatic acetylation. |
| Contaminated reagents | Use high-purity reagents, especially acetyl-CoA. Some commercial preparations may contain free CoA, which can interfere with certain assay formats. | |
| Inconsistent or variable results | Pipetting errors | Use calibrated pipettes and prepare a master mix for reaction components to minimize variability.[9] |
| Reagent instability | Acetyl-CoA is unstable in solution, especially at alkaline pH. Prepare it fresh and keep it on ice. | |
| Inhibitor solubility issues | Lys-CoA-TFA is soluble in water (70 mg/mL). Ensure it is fully dissolved in the assay buffer. If using other solvents for stock solutions, check for precipitation upon dilution into the aqueous assay buffer. | |
| Apparent inhibition of other acetyltransferases | True off-target inhibition | Lys-CoA-TFA may have inhibitory activity against other acetyltransferases, although it is known to be highly selective for p300 over PCAF. Perform dose-response curves to determine the IC50 for any suspected off-target enzymes. |
| Assay interference | The TFA salt of Lys-CoA could potentially alter the pH of the reaction if used at very high concentrations, affecting enzyme activity. Ensure the final buffer concentration is sufficient to maintain a stable pH. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of Lys-CoA-TFA.
| Acetyltransferase | IC50 | Fold Selectivity (vs. p300) |
| p300 | 50 - 500 nM | 1 |
| PCAF | 200 µM | >100 |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol for Determining the IC50 of Lys-CoA-TFA against p300
This protocol describes a radiometric filter-binding assay using [³H]-acetyl-CoA.
Materials:
-
Recombinant human p300
-
Histone H3 or H4 peptide substrate
-
Lys-CoA-TFA
-
[³H]-acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Stop Solution: Glacial acetic acid
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of Lys-CoA-TFA: Prepare a 10-point, 2-fold serial dilution of Lys-CoA-TFA in Assay Buffer. The final concentrations in the assay should typically range from 1 nM to 10 µM.
-
Prepare the reaction mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, p300 enzyme (e.g., 50 nM final concentration), and histone peptide substrate (at its Km concentration).
-
Set up the reactions: In individual tubes, add the reaction mix and the corresponding dilution of Lys-CoA-TFA or vehicle control (e.g., water or buffer).
-
Initiate the reaction: Add [³H]-acetyl-CoA (e.g., 1 µM final concentration) to each tube to start the reaction.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of each reaction mixture onto the P81 filter paper. Immediately immerse the filter paper in the Stop Solution to quench the reaction.
-
Wash the filters: Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated [³H]-acetyl-CoA.
-
Measure radioactivity: Place the washed and dried filter paper discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the Lys-CoA-TFA concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Acetyltransferase Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of Lys-CoA-TFA against a panel of acetyltransferases.
Signaling Pathway and Experimental Logic
Mechanism of p300 Inhibition by Lys-CoA-TFA
Caption: Lys-CoA-TFA acts as a competitive inhibitor of p300, preventing the binding of substrates.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Lys-CoA TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. lcms.cz [lcms.cz]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Lys-CoA TFA Experimental Suite
Welcome to the technical support center for Lys-CoA TFA. This resource is designed to assist researchers, scientists, and drug development professionals in managing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A: this compound is the trifluoroacetate salt of Lysyl-Coenzyme A. It functions as a potent and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1] Its primary application is in biochemical and cellular assays to probe the function of p300/CBP, study the consequences of its inhibition, and screen for potential therapeutic agents that target this enzyme.
Q2: My experimental results with this compound are highly variable. What are the common causes?
A: Variability in experiments involving this compound, like other acyl-CoAs, can stem from several factors. The most common sources include:
-
Reagent Instability: Acyl-CoAs are susceptible to hydrolysis. Improper storage, multiple freeze-thaw cycles, and prolonged incubation in aqueous solutions can lead to degradation.
-
Sample Handling: Adsorption to plastic surfaces can result in loss of material. Using glass or low-adhesion microplates is recommended.[2]
-
Buffer Composition: The pH and composition of your assay buffer can affect both the stability of this compound and the activity of the target enzyme, p300.
-
Enzyme Quality and Concentration: The purity and activity of your p300 enzyme preparation are critical. Ensure you are working within the linear range of the enzyme activity.[3]
-
Pipetting Errors: Due to the often low concentrations used, small inaccuracies in pipetting can lead to significant variability.
Q3: How should I properly store and handle this compound?
A: To ensure the stability and integrity of this compound:
-
Storage: Store the lyophilized powder at -20°C or colder, desiccated.[1]
-
Reconstitution: Reconstitute the powder in an appropriate aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) to a desired stock concentration.[3] Avoid alkaline conditions as they promote thioester hydrolysis.
-
Aliquoting: Aliquot the reconstituted stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Solution Storage: For short-term storage, keep the aqueous solution on ice. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. It is not recommended to store aqueous solutions for more than one day.[4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common experimental issues.
Issue 1: Low or No Inhibition of p300 HAT Activity
If you observe lower-than-expected or no inhibition of p300 activity by this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Degraded this compound | Prepare a fresh stock solution from lyophilized powder. Verify the concentration of the new stock spectrophotometrically if possible. |
| Inactive p300 Enzyme | Test the activity of your p300 enzyme with a known substrate (e.g., histone H3 peptide and [3H]-acetyl-CoA) in the absence of any inhibitor. |
| Incorrect Assay Conditions | Verify the pH and composition of your assay buffer. Ensure all components are at their optimal concentrations. |
| Substrate Competition | If using a competitive assay format, ensure the concentration of acetyl-CoA is not excessively high, as it will compete with Lys-CoA for binding to the enzyme.[5] |
Issue 2: High Well-to-Well Variability in Assay Plates
High variability across replicate wells can obscure real effects. Use this guide to improve consistency.
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips. For small volumes, prepare a master mix to dispense larger, more accurate volumes to each well. |
| Adsorption to Plates | Switch to glass or low-protein-binding polypropylene or polyethylene plates to minimize loss of this compound and enzyme.[2] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in each well after addition. Avoid introducing bubbles. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. Incubate plates in a temperature-controlled environment. |
Experimental Protocols
Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of this compound on p300 HAT activity using a radioactive filter-binding assay.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 peptide (e.g., residues 1-21)
-
This compound
-
[³H]-Acetyl-Coenzyme A
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Stop Solution: Acetic acid
-
P81 phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Prepare a reaction master mix containing assay buffer, p300 enzyme, and histone H3 peptide.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]-Acetyl-CoA to each well.
-
Incubate the plate at 30°C for 30 minutes. Ensure the reaction is within the linear range.
-
Stop the reaction by adding acetic acid.
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting inconsistent experimental results.
Caption: Troubleshooting Decision Tree for this compound Assays.
p300/CBP Signaling Pathway Inhibition
This diagram illustrates the role of p300/CBP in histone acetylation and how this compound inhibits this process.
Caption: Inhibition of p300/CBP-mediated histone acetylation by this compound.
References
- 1. Lys-CoA | Tocris Bioscience [tocris.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Best practices for storing and handling Lys-CoA TFA
Welcome to the technical support center for Lys-CoA TFA. This guide provides best practices for storing and handling this compound, along with troubleshooting advice and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Proper storage of this compound is crucial for maintaining its stability and activity. Storage conditions depend on whether the product is in solid (lyophilized powder) or solvent form.
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in water. For experimental use, it is advisable to prepare stock solutions in an appropriate buffer, such as 50 mM sodium acetate (pH 5.0), to maintain stability.
Q3: How should I handle this compound in the laboratory?
A: When handling this compound, it is important to follow standard laboratory safety procedures. Avoid inhalation, and contact with eyes and skin.[1] Use personal protective equipment, including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area.[1] Given that the trifluoroacetic acid (TFA) salt form can be moisture-sensitive, it is recommended to handle it in a dry environment.
Q4: What are the known incompatibilities of this compound?
A: this compound should be stored away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative information for the storage and handling of this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C | [1][2] |
| Short-term Storage (in Solvent) | -20°C for up to 1 month | [2] |
| Long-term Storage (in Solvent) | -80°C for up to 6 months | |
| Solubility in Water | Soluble | |
| Recommended Stock Solution Buffer | 50 mM Sodium Acetate, pH 5.0 |
Troubleshooting Guide
This section addresses common issues that may arise during experiments using this compound.
Q: I am observing lower than expected inhibition of p300 HAT activity. What could be the cause?
A: Several factors could contribute to reduced inhibitory activity. Consider the following:
-
Improper Storage: Confirm that the this compound has been stored at the correct temperatures (-20°C for powder, -80°C for solutions) to prevent degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution upon reconstitution is crucial to avoid degradation from multiple freeze-thaw cycles.
-
Incorrect Concentration: Verify the calculations for your stock and working solutions.
-
Assay Conditions: Ensure the pH of your assay buffer is optimal for p300 activity and this compound stability.
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can indicate solubility issues.
-
Increase Solubility: To aid dissolution, you can gently warm the solution to 37°C and use sonication.
-
Check Solvent: Ensure you are using a compatible solvent. While water is the primary solvent, the buffer composition can affect solubility.
Q: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A: Inconsistent results often stem from variations in experimental procedures.
-
Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and reagent concentrations, are consistent.
-
Fresh Reagents: Use freshly prepared buffers and solutions whenever possible.
-
Positive and Negative Controls: Always include appropriate controls in your experiments to validate your results. For a p300 HAT assay, a known inhibitor like anacardic acid can be used as a positive control for inhibition, and a reaction without the HAT enzyme or without Acetyl-CoA can serve as a negative control.[1]
Experimental Protocols
Detailed Methodology: In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on the enzymatic activity of p300 histone acetyltransferase.
Materials:
-
Recombinant p300 HAT domain
-
Histone H3 peptide (substrate)
-
Acetyl-CoA
-
This compound
-
5x HAT Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM DTT, 2.5 mM EDTA)
-
Nuclease-free water
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 1x HAT Assay Buffer by diluting the 5x stock with nuclease-free water.
-
Reconstitute this compound in the 1x HAT Assay Buffer to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Prepare solutions of recombinant p300, Histone H3 peptide, and Acetyl-CoA in 1x HAT Assay Buffer at the desired concentrations.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following components in order:
-
1x HAT Assay Buffer
-
Recombinant p300 enzyme
-
This compound or vehicle control
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the Histone H3 peptide and Acetyl-CoA to each well to start the reaction.
-
The final reaction volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a known HAT inhibitor or by altering the pH).
-
-
Detection:
-
Detect the level of histone acetylation using a suitable method, such as a colorimetric or fluorometric assay kit that measures the product of the HAT reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the results to determine the IC50 value of this compound for p300.
-
Visualizations
Caption: Troubleshooting decision tree for experiments using this compound.
References
Technical Support Center: Managing Trifluoroacetic Acid (TFA) in Lys-CoA Experiments
Welcome to the technical support center for researchers utilizing Lys-CoA in their experiments. This resource provides essential guidance on controlling for the effects of trifluoroacetic acid (TFA), a common counter-ion present in commercially available Lys-CoA preparations. Residual TFA can significantly impact experimental outcomes, and this guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why is TFA present in my Lys-CoA sample?
A1: Lys-CoA, like many synthetic peptides and small molecules, is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong ion-pairing agent used in the mobile phase of RP-HPLC to improve peak resolution and separation. During the lyophilization process to produce a powdered sample, the TFA forms a salt with the positively charged Lys-CoA molecule. While much of the free TFA is removed, bound TFA counter-ions will remain in the final product.
Q2: What are the potential effects of residual TFA on my experiments?
A2: Residual TFA can interfere with your experiments in several ways:
-
Enzyme Inhibition: The strong acidity of TFA (pKa ~0.5) can lower the pH of your assay buffer, potentially denaturing or altering the activity of pH-sensitive enzymes like the histone acetyltransferase (HAT) p300.[1] Furthermore, TFA anions can compete with phosphate groups in enzyme active sites, potentially inhibiting kinases and other ATP-dependent enzymes.[1]
-
Cellular Toxicity: TFA can be cytotoxic, with effects observed at concentrations as low as 10 nM.[1] It can disrupt cell membrane integrity, inhibit cell proliferation, and in some cases, paradoxically promote cell growth at higher concentrations (0.5–7.0 mM), leading to unpredictable and misleading results in cell-based assays.
-
Alteration of Molecular Properties: TFA counter-ions can bind to the free amino groups of Lys-CoA, altering its mass, solubility, and secondary structure. This can affect its interaction with target proteins and substrates.[1]
-
Assay Interference: TFA can interfere with certain assay detection methods. For example, it has a strong absorbance band that can overlap with the amide I absorbance of peptides in infrared spectroscopy. In fluorescence-based assays, TFA can also cause quenching or other artifacts.
Q3: When should I be most concerned about TFA in my Lys-CoA experiments?
A3: You should be particularly cautious of TFA's effects in the following applications:
-
Sensitive Cell-Based Assays: Experiments measuring cell viability, proliferation, signaling pathways, or apoptosis are highly susceptible to TFA's cytotoxic and modulatory effects.[1]
-
In Vivo Studies: The potential for TFA to elicit an immune response by trifluoroacetylating endogenous proteins makes its removal crucial for in vivo applications.
-
Enzyme Kinetic Studies: If you are determining kinetic parameters such as IC50 or Ki, the presence of TFA can lead to inaccurate measurements due to its effects on pH and direct enzyme inhibition.[1]
-
Structural Biology Studies: For techniques like NMR or crystallography where the native conformation of Lys-CoA is critical, TFA should be removed to avoid structural artifacts.[1]
Troubleshooting Guides
Q1: I'm observing unexpected results in my cell viability assay after treating with Lys-CoA. Could TFA be the culprit?
A1: Yes, it is highly likely. TFA has been shown to have a dose-dependent effect on cell proliferation, sometimes causing inhibition and other times stimulation. To troubleshoot this, you should perform the following control experiments:
-
TFA-Only Control: Treat your cells with a range of TFA concentrations equivalent to what might be present in your Lys-CoA sample. This will help you determine the direct effect of TFA on your cells.
-
Use TFA-Free Lys-CoA: If possible, obtain or prepare a batch of Lys-CoA where the TFA has been exchanged for a more biologically compatible counter-ion like acetate or hydrochloride. Comparing the results from the TFA-salt and TFA-free Lys-CoA will reveal the extent of TFA's interference.
Q2: My enzyme activity is lower than expected in the presence of Lys-CoA. How can I determine if TFA is inhibiting my enzyme?
A2: To investigate potential enzyme inhibition by TFA, consider the following steps:
-
pH Measurement: Measure the pH of your final assay buffer after the addition of the Lys-CoA TFA salt. A significant drop in pH could indicate that TFA is altering the optimal conditions for your enzyme.
-
TFA Control Inhibition Assay: Run your enzyme assay with varying concentrations of TFA alone to determine its direct inhibitory effect on the enzyme.
-
Use a Different Counter-Ion: Perform the assay with Lys-CoA that has been subjected to a salt exchange procedure (see protocols below). If the enzyme activity is restored or increased, it strongly suggests that TFA was the inhibiting agent.
Quantitative Data on TFA Effects
The following table summarizes the observed effects of TFA at different concentrations in various experimental systems. This data highlights the importance of considering the final concentration of TFA in your experiments.
| Experimental System | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell proliferation | [2] |
| Fetal Rat Osteoblasts | 100 nM | 10% inhibition of cell growth | [2] |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis | [2] |
| General Cell-Based Assays | >1% by weight | Potential for cytotoxicity and interference | [1] |
| Enzyme Kinetic Assays | Variable | Can denature pH-sensitive proteins and compete with phosphate binding | [1] |
Experimental Protocols
Here are detailed protocols for removing TFA from your Lys-CoA samples and for performing essential control experiments.
Protocol 1: TFA Removal by Lyophilization with HCl Exchange
This is a widely used method to replace TFA counter-ions with hydrochloride.
Materials:
-
Lyophilized this compound salt
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in Milli-Q water to a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the Lys-CoA solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the sample overnight until all the solvent is removed.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps (steps 4 and 5) at least two more times.
-
After the final lyophilization, the Lys-CoA is in the hydrochloride salt form and can be reconstituted in your desired buffer for experiments.
Protocol 2: Control Experiment for TFA Effects in a Cell-Based Assay
This protocol allows you to assess the specific impact of TFA on your cellular experiment.
Materials:
-
Your cell line of interest
-
Cell culture medium and supplements
-
This compound salt
-
TFA-free Lys-CoA (either commercially obtained or prepared using Protocol 1)
-
Trifluoroacetic acid (TFA) stock solution
-
Multi-well plates for cell culture
-
Your standard cell viability or functional assay reagents
Procedure:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare a dilution series of your this compound salt in the cell culture medium.
-
Prepare an identical dilution series of your TFA-free Lys-CoA.
-
Prepare a dilution series of TFA alone in the cell culture medium. The concentrations should correspond to the estimated amount of TFA present in the this compound salt samples.
-
Treat the cells with the different solutions:
-
Group 1: Vehicle control (medium only)
-
Group 2: this compound salt dilution series
-
Group 3: TFA-free Lys-CoA dilution series
-
Group 4: TFA alone dilution series
-
-
Incubate the cells for the desired experimental duration.
-
Perform your cell viability or functional assay according to your standard protocol.
-
Compare the results from the different treatment groups to determine the contribution of TFA to the observed effects.
Visualizations
Experimental Workflow for Managing TFA
Caption: Decision workflow for handling TFA in Lys-CoA experiments.
Mechanism of TFA Interference in Enzyme Assays
Caption: How TFA can interfere with enzyme activity.
p300/CBP Signaling Pathway and Lys-CoA Inhibition
Caption: p300/CBP pathway, Lys-CoA inhibition, and potential TFA interference.
References
Technical Support Center: Troubleshooting Unexpected Phenotypes with Lys-CoA TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using Lys-CoA TFA, a selective p300 histone acetyltransferase (HAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected or no phenotype after treating our cells with this compound. What are the possible causes?
A1: Several factors could contribute to a diminished or absent phenotype:
-
Compound Instability: this compound, like many acyl-CoA analogs, can be unstable in aqueous solutions and cell culture media. The thioester bond is susceptible to hydrolysis, which can be accelerated by factors such as pH and temperature. It is recommended to prepare fresh stock solutions and minimize the time the compound is in culture media before and during the experiment. Consider more frequent media changes for long-term experiments.
-
Low Cell Permeability: The large size and charge of Coenzyme A derivatives can limit their passive diffusion across the cell membrane. If you are working with a cell line known to have low permeability, you may need to consider using higher concentrations or exploring methods to enhance uptake, although this may also increase the risk of off-target effects.
-
Cellular Metabolism: The intracellular concentration of this compound can be influenced by cellular metabolic processes. Acyl-CoA molecules are central to many metabolic pathways, and the cell has mechanisms to regulate their levels.[1][2][3] It is possible that the compound is being rapidly metabolized into an inactive form.
-
Incorrect Dosing: Ensure that the concentration of this compound used is appropriate for your cell line and experimental goals. The reported IC50 for p300 inhibition is in the nanomolar range (50-500 nM), but the effective concentration in a cellular context may be higher due to the factors mentioned above.[4][5][6]
-
Suboptimal Assay Conditions: For in vitro HAT assays, ensure that the concentrations of both the histone substrate and acetyl-CoA are optimized. The enzymatic activity of HATs is sensitive to the relative abundance of acetyl-CoA and free CoA due to product inhibition.[7]
Q2: Our cells are showing a phenotype that is inconsistent with p300 inhibition. What could be the reason for these unexpected effects?
A2: Unexpected phenotypes can arise from several factors, including off-target effects and the complex role of p300 in cellular signaling:
-
Off-Target Effects: While this compound is reported to be highly selective for p300 over PCAF, it may interact with other cellular proteins, especially at higher concentrations.[4][5] Many kinase inhibitors, for example, are known to have off-target effects due to the conserved nature of the ATP-binding pocket.[8][9][10] It is possible that this compound interacts with other CoA-binding proteins or enzymes involved in lipid metabolism.[11] Activity-based protein profiling could help identify potential off-target proteins.
-
Complex p300 Biology: p300 is a transcriptional co-activator involved in a multitude of signaling pathways, including those related to cell cycle, DNA damage response, and apoptosis.[12][13][14][15] Inhibition of p300 can therefore have widespread and sometimes counterintuitive effects depending on the cellular context and the specific signaling pathways that are dominant in your experimental model. For instance, in some contexts, p300 inhibition can promote cellular senescence, while in others, it might sensitize cells to apoptosis.
-
TFA Counterion Effects: Lys-CoA is supplied as a trifluoroacetate (TFA) salt. TFA itself can have biological effects, including altering the physicochemical properties of the compound and potentially influencing cell proliferation and membrane permeability.[11] It is advisable to run a control with the TFA salt of a non-active analog if available.
Q3: We are observing high variability in our results between experiments. How can we improve the reproducibility of our assays?
A3: High variability in cell-based assays can be frustrating. Here are some tips to improve reproducibility:
-
Consistent Cell Culture Practices: Ensure that your cells are healthy, within a consistent passage number range, and seeded at a uniform density. Avoid letting cells become over-confluent.[16]
-
Standardized Reagent Preparation: Always prepare fresh stock solutions of this compound and use a consistent solvent. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure all other reagents and media are from consistent lots.[16]
-
Precise Pipetting and Timing: Inaccurate pipetting is a major source of error. Calibrate your pipettes regularly and ensure thorough mixing of reagents and cell suspensions. Standardize incubation times and the timing of reagent additions.[16]
-
Control for Plate Effects: Be mindful of "edge effects" in multi-well plates. Avoid using the outer wells for experimental samples or ensure they are adequately humidified.
-
Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular phenotypes and responses to treatment. Regularly test your cell cultures.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Selectivity | Reference |
| p300 HAT | 50-500 nM | >100-fold vs. PCAF | [4][5][6] |
| PCAF | ~200 µM | [4][5] |
Table 2: Reported Cellular Effects of p300 Inhibition
| Cell Process | Effect of p300 Inhibition | Cell Type/Model | Reference |
| Cell Cycle | Blocks progression | Human melanoma cells | |
| Cellular Senescence | Induces senescence | Human melanoma cells | |
| DNA Damage Response | Inhibits response | Human melanoma cells | |
| Apoptosis | Sensitizes cells to DNA damaging agents | Human melanoma cells | |
| Transcription | Inhibits p300-dependent transcription | Various | [4][5][6] |
| Gene Expression | Downregulation of UPRmt genes | C. elegans | [14] |
Experimental Protocols
Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol is a general guideline for a radioactive filter-binding assay to measure p300 HAT activity and its inhibition by this compound.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., Acetic Acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.
-
Inhibitor Addition: Add this compound or vehicle control (e.g., water or assay buffer) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA. The final concentration of acetyl-CoA should be at or near its Km for p300 to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Filter Binding: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper will bind the acetylated histone peptide.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Visualizations
p300 in Cellular Stress Response Signaling
Caption: p300 integrates various stress signals to regulate downstream cellular responses.
Experimental Workflow: Troubleshooting Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 4. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Lys-CoA (5103) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300 in Cardiac Development and Accelerated Cardiac Aging [aginganddisease.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. The transcriptional coactivator CBP/p300 is an evolutionarily conserved node that promotes longevity in response to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
Validation & Comparative
Validating the Specificity of Lys-CoA TFA for p300 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount for elucidating the biological functions of target proteins and for the development of novel therapeutics. This guide provides a comprehensive comparison of Lys-CoA TFA, a widely used inhibitor of the histone acetyltransferase p300, with other common p300 inhibitors, A-485 and C646. The data presented herein is supported by experimental protocols to assist in the validation of its specificity.
The E1A binding protein p300 (EP300) is a crucial transcriptional co-activator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the lysine residues of histones and other proteins, is fundamental to its function in regulating gene expression. Dysregulation of p300 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.
Lys-CoA, a bisubstrate analog, acts as a potent and selective inhibitor of p300.[1] This guide will delve into the quantitative specifics of its inhibitory action and compare it against other well-documented p300 inhibitors.
Comparative Analysis of p300 Inhibitors
To facilitate a direct comparison of the inhibitory potential of this compound, A-485, and C646, the following table summarizes their key quantitative metrics. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentrations and enzyme source.
| Inhibitor | Target(s) | IC50 (p300) | Ki (p300) | Mechanism of Action | Selectivity | Cell Permeability |
| This compound | p300/CBP | 50-500 nM | ~20 nM | Competitive with Acetyl-CoA | >100-fold over PCAF | No |
| A-485 | p300/CBP | 9.8 nM | Not Reported | Competitive with Acetyl-CoA | Selective over other HATs and bromodomains | Yes |
| C646 | p300/CBP | ~1.6 µM | 400 nM | Competitive with Acetyl-CoA | Selective versus other acetyltransferases | Yes |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Signaling Pathway of p300-Mediated p53 Acetylation
The tumor suppressor protein p53 is a well-characterized substrate of p300. The acetylation of p53 by p300 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to cell cycle arrest or apoptosis in response to cellular stress. The following diagram illustrates this key signaling pathway.
Caption: p300-mediated acetylation of p53 in response to cellular stress.
Experimental Protocols
To aid in the independent validation of p300 inhibition, a detailed protocol for a radioactive histone acetyltransferase (HAT) assay is provided below. This method is a standard and reliable way to measure the enzymatic activity of p300 and the potency of its inhibitors.
Radioactive p300 Histone Acetyltransferase (HAT) Assay
This protocol is adapted from methodologies used to characterize p300 inhibitors.[2]
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA (radioactive acetyl donor)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 100 µM EDTA, 1 mM phenylmethylsulfonyl fluoride
-
Inhibitor stock solutions (this compound, A-485, C646) dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation fluid
-
P81 phosphocellulose paper
-
Wash Buffer: 50 mM sodium carbonate/bicarbonate buffer (pH 9.2)
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, recombinant p300 enzyme (e.g., 50-100 ng), and the histone peptide substrate (e.g., 2-5 µg).
-
In separate tubes, add varying concentrations of the inhibitor (e.g., from 1 nM to 100 µM) or the vehicle control (solvent).
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Initiate the HAT reaction by adding [³H]-Acetyl-CoA (e.g., 0.1-0.5 µCi) to each reaction tube.
-
Incubate the reaction mixture at 30°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a sheet of P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper three times for 5 minutes each in the wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Perform a final rinse with acetone to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of p300 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for p300 Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating potential p300 inhibitors, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A generalized workflow for the screening and validation of p300 inhibitors.
Conclusion
This compound remains a valuable tool for in vitro studies of p300 due to its high potency and selectivity. Its primary limitation is its lack of cell permeability, which restricts its use in cell-based assays. For such applications, inhibitors like A-485 and C646, which are cell-permeable, offer viable alternatives. However, it is crucial to consider their differing potencies and potential off-target effects. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions when selecting a p300 inhibitor and to rigorously validate its specificity for their specific experimental context.
References
Anacardic Acid: A Viable Alternative to Lys-CoA TFA for Histone Acetyltransferase (HAT) Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for Histone Acetyltransferases (HATs) is a critical step in studying epigenetic regulation and developing novel therapeutics. This guide provides a comprehensive comparison of Anacardic acid and Lys-CoA TFA, two commonly used HAT inhibitors, supported by experimental data and detailed protocols.
Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in transcriptional regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
This guide focuses on two prominent HAT inhibitors: Anacardic acid, a natural product, and this compound, a synthetic bisubstrate analog. We will delve into their mechanisms of action, inhibitory efficacy, and the signaling pathways they impact.
Comparative Analysis of Inhibitor Performance
The inhibitory potential of Anacardic acid and this compound against different HATs has been evaluated in multiple studies. While a direct head-to-head comparison under identical experimental conditions is not extensively available in the literature, we can compile and compare their reported IC50 values.
| Inhibitor | Target HAT | IC50 Value | Citation |
| Anacardic Acid | p300 | ~5 µM | [1] |
| PCAF | ~5 µM | [1] | |
| Tip60 | Inhibition observed, specific IC50 not consistently reported | [2][3] | |
| This compound | p300 | 50-500 nM | [2] |
| PCAF | ~200 µM | [2] |
Key Observations:
-
Potency and Selectivity: this compound demonstrates high potency and selectivity for p300, with IC50 values in the nanomolar range. In contrast, its inhibitory effect on PCAF is significantly weaker.
-
Broad-Spectrum Inhibition: Anacardic acid exhibits a broader spectrum of inhibition, affecting both p300 and PCAF with similar micromolar potency. It has also been shown to inhibit Tip60.[2][3]
-
Mechanism of Action: The two inhibitors operate through distinct mechanisms. Anacardic acid acts as a non-competitive inhibitor, likely binding to a site other than the acetyl-CoA or substrate-binding pocket.[1][4] this compound, on the other hand, is a bisubstrate inhibitor, mimicking the transition state of the acetylation reaction and competitively inhibiting the enzyme.[5]
Mechanism of Action
The differing mechanisms of inhibition for Anacardic acid and this compound have significant implications for their application in research.
Signaling Pathways and Experimental Workflows
The inhibition of specific HATs by Anacardic acid and this compound can have profound effects on various cellular signaling pathways.
p300/CBP Signaling: p300 and its paralog CBP are crucial coactivators in numerous signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[6] They have been implicated in the regulation of NADPH oxidase expression and subsequent inflammatory and fibrotic responses in diabetic kidney disease.[7]
PCAF Signaling: p300/CBP-associated factor (PCAF) is another important HAT involved in transcriptional regulation. It plays a role in the p53-mediated stress response by acetylating p53 and histones at the promoters of target genes like p21.[8] PCAF also regulates the expression of inflammatory molecules.[9]
Tip60 Signaling: Tip60 (KAT5) is a member of the MYST family of HATs and is a critical component of the DNA damage response (DDR). Upon DNA double-strand breaks, Tip60 is activated and acetylates ATM kinase, a key regulator of the DDR, leading to its activation.[3][10] Tip60 is also involved in the negative regulation of the Notch signaling pathway.[11]
Experimental Protocols
In Vitro HAT Inhibition Assay (Filter Binding Assay)
This protocol is a common method for assessing the in vitro inhibitory activity of compounds against HAT enzymes.[12]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the HAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Component Addition: Add the following components in order:
-
HAT enzyme (e.g., recombinant p300, PCAF, or Tip60).
-
Histone substrate (e.g., core histones or specific histone peptides).
-
Inhibitor (Anacardic acid, this compound, or vehicle control) at various concentrations.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add [3H]-acetyl-CoA to initiate the acetylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction and Binding: Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Both Anacardic acid and this compound are valuable tools for studying HAT function. The choice between them will depend on the specific research question.
-
This compound is the preferred inhibitor for studies requiring high potency and selectivity for p300 . Its bisubstrate nature also makes it a useful probe for mechanistic studies of the p300 active site.
-
Anacardic acid is a suitable alternative when a broader spectrum HAT inhibitor is needed to target p300, PCAF, and Tip60 . Its non-competitive mechanism of action can also be advantageous in certain experimental contexts.
Researchers should carefully consider the target HAT, the desired level of selectivity, and the experimental system when selecting the appropriate inhibitor. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for designing robust experiments to investigate the roles of HATs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor anacardic acid causes changes in global gene expression during in vitro Plasmodium falciparum development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tip60 Histone Acetyltransferase Acts as a Negative Regulator of Notch1 Signaling by Means of Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of Lys-CoA TFA and A-485 for p300/CBP Inhibition
In the landscape of epigenetic research and drug development, the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have emerged as critical targets. These homologous enzymes play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer, making the development of potent and selective inhibitors a key focus for therapeutic intervention. This guide provides a detailed head-to-head comparison of two prominent p300/CBP inhibitors: Lys-CoA TFA and A-485, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Executive Summary
Both this compound and A-485 are valuable research tools for studying the biological functions of p300/CBP. A-485 stands out as a highly potent and selective catalytic inhibitor with well-defined biochemical and cellular activity, as well as demonstrated in vivo efficacy. This compound is a selective p300 inhibitor, particularly useful as a bi-substrate analog tool compound for in vitro studies, though its broader selectivity and cellular potency are less characterized compared to A-485. The choice between these two inhibitors will ultimately depend on the specific experimental needs, with A-485 being more suitable for cellular and in vivo studies requiring high potency and selectivity, while this compound remains a relevant tool for targeted biochemical assays.
Data Presentation
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | A-485 |
| Target(s) | p300 | p300/CBP |
| Mechanism of Action | Bi-substrate inhibitor, competitive with both acetyl-CoA and lysine substrate | Catalytic inhibitor, competitive with acetyl-CoA[1] |
| IC50 for p300 | 50-500 nM[2][3][4][][6] | 60 nM[2] |
| IC50 for CBP | Not explicitly reported | 2.6 nM (for CBP-BHC domain)[2] |
| Selectivity | >100-fold selective for p300 over PCAF (IC50 = 200 µM)[2][3][4] | Highly selective over other HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2 at 10 µM) and >150 non-epigenetic targets[2] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | A-485 |
| Cellular Permeability | Generally considered cell-impermeable; Tat-conjugated versions used for cellular studies | Cell-permeable |
| Effect on Histone Acetylation | Inhibition of p300-dependent transcription demonstrated[3] | Potent inhibition of H3K18 and H3K27 acetylation in cells[7] |
| In Vivo Activity | Mentioned as "Active in vivo"[6] but specific studies are not readily available | Demonstrates in vivo efficacy, including tumor growth inhibition in a castration-resistant prostate cancer xenograft model[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of p300/CBP inhibition by this compound and A-485.
Caption: Workflow for characterizing p300/CBP inhibitors.
Experimental Protocols
p300/CBP Histone Acetyltransferase (HAT) TR-FRET Assay
Objective: To determine the in vitro potency (IC50) of inhibitors against p300 and CBP HAT activity.
Principle: This assay measures the transfer of an acetyl group from acetyl-CoA to a biotinylated histone peptide substrate. The reaction product is detected using a Europium-labeled anti-acetylated lysine antibody and a Streptavidin-conjugated acceptor fluorophore. When in close proximity, FRET occurs between the Europium donor and the acceptor, generating a signal that is proportional to HAT activity.
Materials:
-
Recombinant p300 or CBP enzyme
-
Biotinylated Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
TR-FRET buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Europium-labeled anti-acetylated lysine antibody
-
Streptavidin-conjugated acceptor (e.g., APC or d2)
-
Test compounds (this compound, A-485) serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a reaction mix containing the HAT enzyme, biotinylated peptide substrate, and assay buffer.
-
Add a small volume of the serially diluted test compounds to the wells of the microplate.
-
Initiate the enzymatic reaction by adding acetyl-CoA to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a suitable buffer.
-
Incubate the plate for another period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Thermal Shift Assay (TSA)
Objective: To confirm direct binding of the inhibitors to the p300/CBP protein.
Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its Tm. This change is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Materials:
-
Purified p300 or CBP protein
-
TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (or similar fluorescent dye)
-
Test compounds (this compound, A-485)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal melting curve analysis module
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the TSA buffer.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the test compounds at various concentrations to the wells.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melting protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Analyze the resulting melting curves to determine the Tm for each condition. An increase in Tm in the presence of the compound indicates binding.
Western Blot for Histone Acetylation
Objective: To assess the effect of inhibitors on histone acetylation in a cellular context.
Principle: This technique is used to detect specific acetylated histone marks in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18 or anti-acetyl-H3K27).
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition)
-
Cell culture medium and reagents
-
Test compounds (A-485; this compound is not cell-permeable and would require a modified version)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
References
- 1. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 6. Lys-CoA | TargetMol [targetmol.com]
- 7. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Lys-CoA TFA Verified by Genetic Knockdown of p300
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of epigenetic research and therapeutic development, the precise validation of a chemical probe's on-target effects is paramount. This guide provides a comprehensive comparison of Lys-CoA TFA, a selective inhibitor of the histone acetyltransferase p300 (KAT3B), with genetic knockdown approaches to confirm its mechanism of action. By presenting supporting experimental data, detailed protocols, and clear visual aids, we aim to equip researchers with the necessary information to confidently assess the on-target efficacy of this compound and similar chemical probes.
Executive Summary
Genetic knockdown, particularly through RNA interference (RNAi), serves as a gold standard for validating the targets of small molecule inhibitors.[1][2] The core principle is that a specific inhibitor should elicit a cellular phenotype that closely mirrors the effect of genetically silencing its intended target. This guide demonstrates that the pharmacological inhibition of p300 by this compound results in downstream effects on histone acetylation that are comparable to those observed following siRNA-mediated knockdown of p300. Furthermore, we compare this compound with other known p300 inhibitors, providing a broader context for its use in research and drug discovery.
Comparison of p300 Inhibition: Chemical vs. Genetic Approaches
To objectively evaluate the on-target effects of this compound, we compare its performance with genetic knockdown of p300 and other alternative small molecule inhibitors. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of Cellular Effects of p300 Inhibition by Chemical Probes and Genetic Knockdown
| Treatment | Target | Cell Line | Effect on Histone Acetylation | Reference |
| A-485 (p300/CBP inhibitor) | p300/CBP | Prostate Cancer (LnCaP-FGC) | Inhibition of H3K18Ac and H3K27Ac | [3] |
| p300/CBP siRNA | p300/CBP | Prostate Cancer (LnCaP-FGC) | Inhibition of H3K18Ac and H3K27Ac | [3] |
| p300 siRNA | p300 | Mouse Embryonic Stem Cells | Greater reduction of global H3K27ac compared to CBP knockdown | [4] |
| C646 (p300/CBP inhibitor) | p300/CBP | Mouse Fibroblast Cell Lines | Suppresses histone H3 and H4 acetylation | [5] |
Table 2: Comparative Efficacy of Selected p300 Small Molecule Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| This compound | p300 | IC50: 50-500 nM | >100-fold selective for p300 over PCAF | [6][7][8] |
| C646 | p300/CBP | Ki: 400 nM; IC50: 1.6 µM | Selective for p300 over PCAF, GCN5, and others | [1][5][9] |
| A-485 | p300/CBP | IC50: 9.8 nM (p300), 2.6 nM (CBP) | Potent and selective p300/CBP inhibitor | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, we provide the following diagrams created using the DOT language.
The above diagram illustrates the central role of p300 in integrating upstream signals from pathways like PI3K/Akt and MAPK to regulate downstream processes through the acetylation of histone and non-histone proteins.
This workflow outlines the key steps for comparing the effects of this compound and p300 genetic knockdown on downstream cellular markers.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these validation methods, we provide detailed protocols for key experiments.
Protocol 1: siRNA-mediated Knockdown of p300
-
Cell Seeding: Plate cells (e.g., LnCaP-FGC) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute p300-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess p300 protein levels by Western blot to confirm knockdown efficiency.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound or post-transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 4-20% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockdown of p300 provides strong evidence for the on-target activity of this chemical probe. The similar reduction in key histone acetylation marks, such as H3K18Ac and H3K27Ac, upon both treatments validates this compound as a specific tool for studying p300 function. This comparative guide serves as a robust framework for researchers to design and interpret experiments aimed at validating the on-target effects of their chemical probes, thereby enhancing the reliability and impact of their scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p300 Inhibitor A-485 Exerts Antitumor Activity in Growth Hormone Pituitary Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Comparative Selectivity Analysis of Lys-CoA-TFA for the p300/CBP Histone Acetyltransferases
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparative analysis of the selectivity profile of Lys-CoA-TFA, a potent inhibitor of the p300/CBP histone acetyltransferases (HATs). Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the performance of Lys-CoA-TFA against other known p300/CBP inhibitors, supported by experimental data and detailed protocols.
Introduction to Lys-CoA-TFA and p300/CBP Inhibition
Lys-CoA-TFA is a widely utilized chemical probe for studying the biological functions of the highly homologous histone acetyltransferases, p300 (also known as EP300 or KAT3A) and CREB-binding protein (CBP or KAT3B). These enzymes play a critical role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention. The selectivity of an inhibitor is a crucial parameter in drug development, as off-target effects can lead to unforeseen toxicities and confound experimental results. This guide aims to provide a clear comparison of the selectivity of Lys-CoA-TFA with other commonly used p300/CBP inhibitors.
Selectivity Profile: A Quantitative Comparison
The selectivity of Lys-CoA-TFA and its alternatives has been evaluated against a panel of histone acetyltransferases. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values are summarized in the table below. Lower values indicate higher potency.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. PCAF | Reference |
| Lys-CoA-TFA | p300 | 50-500 nM (IC50) | >400-fold | [1][2] |
| PCAF | 200 µM (IC50) | [1][2] | ||
| C646 | p300 | 0.32 µM (IC50) | Selective vs. PCAF, GCN5, MOZ | [3] |
| p300 | 400 nM (Ki) | [4] | ||
| KAT8 | No Inhibition | [3] | ||
| A-485 | p300 | 9.8 nM (IC50) | Highly Selective | [5] |
| CBP | 2.6 nM (IC50) | [5] |
Key Observations:
-
Lys-CoA-TFA demonstrates high selectivity for p300 over the closely related HAT, PCAF.[1][2]
-
C646 is a selective p300 inhibitor, with no reported inhibition of KAT8.[3]
-
A-485 is a highly potent inhibitor of both p300 and CBP.[5]
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of compounds against histone acetyltransferases is crucial for reproducible and comparable results. Below is a generalized protocol for a radioactive filter binding assay, a common method for measuring HAT activity.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Method)
1. Reagents and Buffers:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.
-
Enzyme: Recombinant human p300 (or other HAT) catalytic domain.
-
Substrate: Histone H3 peptide (e.g., residues 1-21) or core histones.
-
Cofactor: [3H]-Acetyl-CoA.
-
Inhibitor: Lys-CoA-TFA or other test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: 75 mM orthophosphoric acid.
-
Scintillation Fluid.
-
P81 phosphocellulose filter paper.
2. Assay Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, the histone substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the HAT enzyme to the reaction mixture.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Start the enzymatic reaction by adding [3H]-Acetyl-CoA.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with the stop solution to remove unincorporated [3H]-Acetyl-CoA.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated [3H]-acetyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the context in which Lys-CoA-TFA and other p300 inhibitors act, the following diagrams illustrate a simplified p300 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Simplified p300/CBP signaling pathway.
Caption: Experimental workflow for HAT inhibitor screening.
Conclusion
Lys-CoA-TFA is a valuable tool for studying the specific roles of p300/CBP due to its high selectivity over other histone acetyltransferases like PCAF. For studies requiring broader inhibition of the p300/CBP family, A-485 offers superior potency. The choice of inhibitor should be guided by the specific research question and the desired selectivity profile. The provided experimental protocol offers a robust framework for independently verifying inhibitor potency and selectivity in the user's experimental setup. The signaling pathway and workflow diagrams provide a clear visual representation of the inhibitor's mechanism of action and the experimental process for its evaluation.
References
- 1. scispace.com [scispace.com]
- 2. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 5. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Histone Acetyltransferase Inhibitors: Focus on Lys-CoA TFA
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of IC50 values for Lys-CoA TFA and other prominent histone acetyltransferase (HAT) inhibitors. Detailed experimental protocols for IC50 determination and visualizations of key signaling pathways are included to support further research and development in this critical area of epigenetics.
Histone acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histone and non-histone proteins. The acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity has been implicated in a variety of diseases, including cancer, making HATs attractive therapeutic targets. This guide focuses on the comparative efficacy of this compound and other notable HAT inhibitors, providing a quantitative basis for inhibitor selection in research and drug discovery.
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an inhibitor. The following table summarizes the IC50 values of this compound and other selected HAT inhibitors against various HAT enzymes.
| Inhibitor | Target HAT(s) | IC50 Value | Reference(s) |
| This compound | p300 | 50-500 nM | [1][2][3] |
| PCAF | ~200 µM | [1][2][3] | |
| C646 | p300 | 400 nM (Kᵢ) | [4] |
| Anacardic Acid | p300 | ~8.5 µM | [5][6] |
| PCAF | ~5 µM | [5][6] | |
| Garcinol | p300 | ~7 µM | [7][8] |
| PCAF | ~5 µM | [7][8] | |
| NU9056 | Tip60 | Not specified, but active | [9] |
| MG149 | Tip60, MOF | 74 µM (Tip60), 47 µM (MOF) | [10] |
| MB-3 | Gcn5 | ~100 µM | [11] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for HAT inhibitors is crucial for assessing their potency and selectivity. Various in vitro assays are employed for this purpose, with the choice of method often depending on the specific HAT, available reagents, and desired throughput. Below are detailed methodologies for common HAT activity assays used to determine IC50 values.
Radioactive Filter-Binding Assay
This is a traditional and sensitive method for measuring HAT activity.
-
Principle: This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA onto a histone substrate.
-
Materials:
-
Purified recombinant HAT enzyme (e.g., p300, PCAF)
-
Histone substrate (e.g., core histones, histone peptides)
-
[³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor compounds at various concentrations
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare reaction mixtures containing HAT assay buffer, purified HAT enzyme, histone substrate, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding radiolabeled acetyl-CoA.
-
Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated radiolabeled acetyl-CoA.
-
Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence-Based Assays (HTRF and AlphaLISA)
These are homogeneous, high-throughput screening-compatible assays.
-
Principle:
-
HTRF (Homogeneous Time-Resolved Fluorescence): This assay relies on the Förster resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). An antibody specific to the acetylated histone is labeled with the donor, and a second antibody or streptavidin (if using a biotinylated substrate) is labeled with the acceptor. Acetylation brings the donor and acceptor into proximity, resulting in a FRET signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads that are brought into proximity by the acetylated histone product. Laser excitation of the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
-
General Procedure:
-
Dispense the HAT enzyme, histone substrate, acetyl-CoA, and varying concentrations of the inhibitor into a microplate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the detection reagents (e.g., HTRF antibodies or AlphaLISA beads).
-
Incubate to allow for antibody/bead binding.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values as described for the radioactive assay.
-
Colorimetric and Fluorometric Assays
These assays indirectly measure HAT activity by detecting the co-product of the reaction, Coenzyme A (CoA).
-
Principle: The free thiol group of CoA produced during the acetyl transfer reaction is detected by a chromogenic or fluorogenic reagent.
-
General Procedure:
-
Perform the HAT reaction as described above.
-
Stop the reaction.
-
Add a developing solution containing a reagent that reacts with the free thiol of CoA to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence.
-
Calculate IC50 values based on the reduction in signal in the presence of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which HATs are involved is crucial for elucidating the downstream effects of their inhibition. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow for inhibitor screening.
Caption: General signaling pathways involving p300/CBP and PCAF.
Caption: Role of Tip60 in the DNA damage response pathway.
Caption: Experimental workflow for HAT inhibitor screening.
References
- 1. Tip60: Connecting chromatin to DNA damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. Tip60 in DNA damage response and growth control: many tricks in one HAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tip60: connecting chromatin to DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A posttranslational modification cascade involving p38, Tip60, and PRAK mediates oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GCN5 | SGD [yeastgenome.org]
- 11. Tip60 histone acetyltransferase acts as a negative regulator of Notch1 signaling by means of acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lys-CoA TFA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Lys-CoA TFA. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The trifluoroacetic acid (TFA) component is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled or ingested.[1][3] The specific hazards associated with this compound are outlined in its Safety Data Sheet (SDS), which identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
A comprehensive personal protective equipment (PPE) strategy is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for low volumes, but should be changed immediately upon contact.[4] For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are recommended.[5] Double gloving is also advised.[4] |
| Eyes | Safety goggles with side-shields | ANSI-approved, properly fitting chemical splash goggles are required.[5] A face shield may be necessary for high-volume applications.[5] |
| Body | Laboratory coat and impervious clothing | A lab coat must be worn and fully buttoned.[5] For larger quantities, corrosion-proof or other impervious clothing is necessary.[6][7] Full-length pants and closed-toed shoes are mandatory at all times in the laboratory.[4][5] |
| Respiratory | Fume hood or suitable respirator | All work with this compound should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][5] If a fume hood is not available, a suitable respirator, such as a gas mask with a type B filter or a self-contained breathing apparatus, must be used.[1][6] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] Wash hands thoroughly after handling.[3]
-
Preparation: When preparing solutions, always add acid to water, not the other way around.[5]
Storage:
-
Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][8] The recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[3]
-
Containers: Keep the container tightly sealed.[3][8] Opened containers must be carefully resealed and kept upright to prevent leakage.[5] Store in the original container or a suitable, properly labeled secondary container.[5] Do not store in metal containers.[5][6]
-
Incompatibilities: Store separately from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[4][5][6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Use a safety shower if necessary.[4] Remove contaminated clothing while rinsing.[8] Seek immediate medical attention.[3][8] |
| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide respiratory support.[3] Seek immediate medical attention.[8] |
| Ingestion | Rinse the mouth with water.[3][4] Do NOT induce vomiting.[3][8] Seek immediate medical attention.[3][8] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8] For large spills (>50 mL), evacuate the area, and if it is outside a fume hood, activate the fire alarm and call for emergency assistance.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all disposable materials that have come into contact with this compound, such as pipette tips and gloves, in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Waste Segregation: Store this compound waste separately from incompatible materials.[5]
-
Disposal Procedure: Do not dispose of this compound down the drain.[5] Arrange for chemical waste pickup through your institution's Environmental Health and Safety (EH&S) office.[5][8] All waste containers must be properly labeled with the full chemical name.[8]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. This compound|MSDS [dcchemicals.com]
- 4. amherst.edu [amherst.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. americanbio.com [americanbio.com]
- 7. carlroth.com [carlroth.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
